4-Methyl-1H-indol-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-indol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAFKHGCCIVCQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611425 | |
| Record name | 4-Methyl-1H-indol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139121-40-7 | |
| Record name | 4-Methyl-1H-indol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Amino-1H-indol-6-yl Phosphonates from Dinitrophenyl Phosphonates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a synthetic route to produce (4-amino-1H-indol-6-yl)phosphonic acid derivatives, starting from (4-methyl-3,5-dinitrophenyl)phosphonates. The synthesis leverages the Batcho–Leimgruber indole synthesis methodology, a robust and versatile approach for constructing the indole scaffold. This document details the reaction pathways, experimental protocols, and quantitative data to facilitate the replication and further development of these compounds, which are valuable scaffolds in medicinal chemistry.
Synthetic Strategy Overview
The core of this synthetic approach involves the transformation of a substituted phenyl ring into the indole bicyclic system. The synthesis commences with the nitration of p-tolylphosphonic acid, followed by the formation of dinitrophenyl phosphonates. These intermediates then undergo a reaction with dimethylformamide dimethyl acetal (DMFDMA) to yield enamines. Subsequent reductive cyclization of the enamines affords the desired indole derivatives. The choice of reducing agent is critical in selectively yielding either (4-nitro-1H-indol-6-yl)phosphonates or the target (4-amino-1H-indol-6-yl)phosphonates.[1][2]
Logical Workflow of the Synthesis
Caption: Overall synthetic workflow from p-tolylphosphonic acid to the target indole phosphonates.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of (4-amino-1H-indol-6-yl)phosphonates.
Synthesis of (4-Methyl-3,5-dinitrophenyl)phosphonic Acid (3)
To a solution of p-tolylphosphonic acid (2) in concentrated sulfuric acid, 8 equivalents of nitric acid are added. The reaction mixture is carefully heated and then allowed to cool, after which the product is isolated. This improved procedure results in a high yield of the desired dinitrophenylphosphonic acid.[1][2]
Synthesis of (4-Methyl-3,5-dinitrophenyl)phosphonic Dichloride (4)
(4-Methyl-3,5-dinitrophenyl)phosphonic acid (3) is reacted with phosphorus pentachloride (PCl₅) to yield the corresponding phosphonic dichloride.[1][2]
Synthesis of (4-Methyl-3,5-dinitrophenyl)phosphonates (5a-c)
The phosphonic dichloride (4) can be readily converted into various phosphonates.[1][2]
-
Esters (5a, 5b): Reaction of dichloride (4) with methanol or ethanol yields the corresponding dimethyl and diethyl phosphonates, respectively.
-
Amide (5c): Amidation of dichloride (4) with dimethylamine affords the phosphonodiamidate.
Synthesis of Enamines (7a-c)
The (4-methyl-3,5-dinitrophenyl)phosphonates (5a-c) are reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form the corresponding enamines. The chemoselectivity of this reaction is dependent on the substituents at the phosphorus atom.[1]
Reductive Cyclization to (4-Amino-1H-indol-6-yl)phosphonates (9b, 9c)
The selective synthesis of the aminoindole derivatives is achieved through catalytic hydrogenation under pressure.[1]
-
Diethyl (4-amino-1H-indol-6-yl)phosphonate (9b): The corresponding enamine is hydrogenated to yield the product.
-
P-(4-amino-1H-indol-6-yl)-N,N,N',N'-tetramethylphosphonic Diamide (9c): Hydrogenation of the enamine precursor is carried out at 50 bar H₂ and 70°C.[1]
Quantitative Data Summary
The following tables summarize the yields and key analytical data for the synthesized compounds.
| Compound | Structure | Yield (%) | Melting Point (°C) |
| (4-Methyl-3,5-dinitrophenyl)phosphonic Acid (3) | 88 | ||
| (4-Methyl-3,5-dinitrophenyl)phosphonic Dichloride (4) | 93 | ||
| Dimethyl (4-methyl-3,5-dinitrophenyl)phosphonate (5a) | 45 | ||
| Diethyl (4-methyl-3,5-dinitrophenyl)phosphonate (5b) | 65 | ||
| N,N,N',N'-Tetramethyl-P-(4-methyl-3,5-dinitrophenyl)phosphonodiamide (5c) | 91 | ||
| Diethyl (4-amino-1H-indol-6-yl)phosphonate (9b) | 81 | 137-139 | |
| P-(4-amino-1H-indol-6-yl)-N,N,N',N'-tetramethylphosphonic Diamide (9c) | 73 |
Table 1: Yields and melting points of key intermediates and final products.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) | IR (ν, cm⁻¹) |
| Diethyl (4-amino-1H-indol-6-yl)phosphonate (9b) | 11.12 (1H, br. s, NH); 7.28 (1H, s, H-2); 7.06 (1H, d, J = 14.6, H Ar); 6.60 (1H, s, H-3); 6.46 (1H, d, J = 13.3, H Ar); 5.48 (2H, br. s, NH₂); 4.01–3.87 (4H, m, 2OCH₂CH₃); 1.21 (6H, t, J = 7.1, 2OCH₂CH₃) | 169.7; 168.8; 134.8 (d, J = 24.1); 131.3 (d, J = 20.7); 128.6; 125.0; 124.0 (d, J = 188.1); 116.8 (d, J = 13.2); 115.0 (d, J = 12.2); 105.7; 61.6 (d, J = 6.1); 23.8; 23.7; 16.2 (d, J = 5.4) | 20.5 | 3453, 3348, 3257 (NH₂), 1206 (P=O) |
| (4-Nitro-1H-indol-6-yl)phosphonic Acid | 8.29 (1H, dd, J = 13.1, J = 4.2, H Ar); 8.11 (1H, dd, J = 13.1, J = 4.2, H Ar); 8.03 (1H, d, J = 3.7, H-2); 6.91 (1H, d, J = 3.7, H-3); 5.57 (2H, br. s, P(OH)₂) | 139.2 (d, J = 18.0); 134.8 (d, J = 19.0); 132.6; 125.8 (d, J = 186.5); 119.0 (d, J = 12.9); 118.6 (d, J = 2.0); 118.4 (d, J = 11.5); 96.9 | 12.4 |
Table 2: Spectroscopic data for key indole products.[1]
Reaction Pathway Visualization
The following diagram illustrates the detailed chemical transformations from the dinitrophenyl phosphonate intermediate to the final aminoindole product.
Caption: Key steps of the Batcho-Leimgruber synthesis for the target compound.
Conclusion
The synthesis of (4-amino-1H-indol-6-yl)phosphonates from readily available dinitrophenyl phosphonates via the Batcho–Leimgruber protocol offers a convenient and efficient route to this class of compounds. The methodology allows for the selective formation of either 4-nitro or 4-amino indole derivatives by appropriate selection of the reducing agent.[1][2] The detailed protocols and comprehensive data presented in this guide serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the exploration of these and related indole scaffolds for various therapeutic applications.
References
An In-depth Technical Guide to the Batcho-Leimgruber Synthesis of 4-Methyl-1H-indol-6-amine
The Batcho-Leimgruber indole synthesis is a powerful and versatile method for the preparation of indoles from ortho-nitrotoluenes.[1] This two-step process has become a popular alternative to the Fischer indole synthesis, particularly within the pharmaceutical industry, due to its use of readily available starting materials, mild reaction conditions, and consistently high yields.[1] This guide provides a detailed technical overview of the Batcho-Leimgruber synthesis, with a specific focus on the preparation of 4-Methyl-1H-indol-6-amine, a valuable building block in medicinal chemistry.
Overall Reaction Scheme
The synthesis proceeds in two primary stages:
-
Enamine Formation: The initial step involves the condensation of an o-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-2-nitrostyrene, also known as an enamine.[2] The presence of a secondary amine, like pyrrolidine, can accelerate this reaction.[1]
-
Reductive Cyclization: The intermediate enamine undergoes reductive cyclization to yield the final indole product.[1] This transformation is typically achieved through catalytic hydrogenation or with various chemical reducing agents.[2]
Synthesis of the Starting Material: 2,4-Dimethyl-1-nitrobenzene
The precursor for the synthesis of this compound is 2,4-dimethyl-1-nitrobenzene. This compound can be synthesized via the nitration of m-xylene.
Experimental Protocol: Nitration of m-Xylene
A common method for the synthesis of 2,4-dimethyl-1-nitrobenzene involves the nitration of m-xylene using a mixture of nitric acid and sulfuric acid.
-
Preparation of Nitrating Mixture: A mixed acid solution is prepared by combining 98% nitric acid and 98% sulfuric acid. The molar ratio of sulfuric acid to nitric acid is typically between 2:1 and 4:1.[3]
-
Reaction: The m-xylene is then added to the mixed acid. The molar ratio of nitric acid to m-xylene is generally maintained between 1.1:1 and 1.3:1.[3] The reaction is often carried out in a micro-tube reactor to ensure efficient mixing and temperature control.
-
Work-up: After the reaction is complete, the organic phase is separated and subjected to alkali washing, water washing, and finally, rectification to isolate 2,4-dimethyl-1-nitrobenzene.[3]
| Parameter | Value | Reference |
| Starting Material | m-Xylene | |
| Reagents | 98% Nitric Acid, 98% Sulfuric Acid | |
| Molar Ratio (H₂SO₄:HNO₃) | 2-4 | |
| Molar Ratio (HNO₃:m-xylene) | 1.1-1.3 | |
| Overall Yield | Up to 97.2% (for mixed isomers) | [3] |
Step 1: Enamine Formation
In this step, 2,4-dimethyl-1-nitrobenzene is converted to the corresponding enamine.
Experimental Protocol: Synthesis of (E)-N,N-dimethyl-1-(4-methyl-2-nitrophenyl)ethen-1-amine
-
Reaction Setup: A mixture of 2,4-dimethyl-1-nitrobenzene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a catalytic amount of pyrrolidine is prepared in a suitable solvent, such as dimethylformamide (DMF).
-
Heating: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product, the enamine, is often a dark red oil or solid due to the extended conjugation of the nitro and amino groups.[1] This intermediate can be purified by column chromatography or used directly in the next step. Microwave-assisted conditions have also been shown to improve yields and reduce reaction times.[4][5]
| Parameter | Condition | Reference |
| Starting Material | 2,4-Dimethyl-1-nitrobenzene | [1] |
| Reagent | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | [1][2] |
| Catalyst | Pyrrolidine (optional, but recommended) | [1] |
| Solvent | Dimethylformamide (DMF) | [6] |
| Temperature | Reflux | [7] |
| Product | (E)-N,N-dimethyl-1-(4-methyl-2-nitrophenyl)ethen-1-amine | [1][2] |
Step 2: Reductive Cyclization
The final step is the reductive cyclization of the enamine intermediate to form this compound. A variety of reducing agents can be employed for this transformation.[2]
Choice of Reducing Agent:
-
Palladium on Carbon (Pd/C) with Hydrogen (H₂): This is a common and effective method, often considered the method of choice.[2]
-
Raney Nickel with Hydrazine: Another highly effective method where hydrogen is generated in situ.[1]
-
Stannous Chloride (SnCl₂): A classical reducing agent for nitro groups.[1]
-
Iron in Acetic Acid: A cost-effective and efficient reducing system.[2]
-
Sodium Dithionite: A milder reducing agent that can be used.[2]
Experimental Protocol: Synthesis of this compound
The following protocol describes a general procedure using palladium on carbon as the catalyst.
-
Reaction Setup: The enamine intermediate is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of 10% palladium on carbon is added to the solution.
-
Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
Monitoring: The reaction is monitored by TLC until the starting material is completely consumed.
-
Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel to afford the final product.
| Parameter | Condition | Reference |
| Starting Material | (E)-N,N-dimethyl-1-(4-methyl-2-nitrophenyl)ethen-1-amine | [2] |
| Reducing System | 10% Pd/C, H₂ | [2] |
| Solvent | Ethanol or Ethyl Acetate | [2] |
| Temperature | Room Temperature | [2] |
| Product | This compound | - |
Conclusion
The Batcho-Leimgruber indole synthesis provides an efficient and high-yielding pathway to a wide variety of substituted indoles.[2] The synthesis of this compound from the readily available starting material 2,4-dimethyl-1-nitrobenzene exemplifies the utility of this method.[1] The mild conditions and the ability to introduce a range of substituents make this a valuable tool for researchers and scientists in the field of drug development and organic synthesis.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene - Google Patents [patents.google.com]
- 4. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. journalijar.com [journalijar.com]
- 7. researchgate.net [researchgate.net]
Technical Guide on the Spectroscopic Data of 4-Methyl-1H-indol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Methyl-1H-indol-6-amine. Due to the limited availability of direct experimental data for this specific compound in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from structurally related analogs. The guide includes predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format. Furthermore, it outlines detailed experimental protocols for the acquisition of such spectroscopic data and includes workflow diagrams for synthesis and characterization, designed to aid researchers in their laboratory work.
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including 4-methylindole and various aminoindoles.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (indole N-H) | 10.5 - 11.5 | br s | - |
| H2 | 7.0 - 7.2 | t | ~2.5 |
| H3 | 6.3 - 6.5 | t | ~2.5 |
| H5 | 6.6 - 6.8 | d | ~8.0 |
| H7 | 6.8 - 7.0 | d | ~8.0 |
| -NH₂ | 3.5 - 4.5 | br s | - |
| 4-CH₃ | 2.3 - 2.5 | s | - |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 122 - 125 |
| C3 | 100 - 103 |
| C3a | 127 - 130 |
| C4 | 118 - 121 |
| C5 | 110 - 113 |
| C6 | 140 - 143 |
| C7 | 115 - 118 |
| C7a | 135 - 138 |
| 4-CH₃ | 16 - 19 |
Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (indole) | 3350 - 3450 | Medium, Sharp |
| N-H Stretch (amine, asymmetric) | 3300 - 3400 | Medium |
| N-H Stretch (amine, symmetric) | 3200 - 3300 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |
| N-H Bend (amine) | 1580 - 1650 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Predicted Mass Spectrometry (MS) Data
| Parameter | Predicted Value |
| Molecular Formula | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol |
| Predicted [M]⁺ | m/z 146 |
| Predicted [M+H]⁺ | m/z 147 |
| Major Fragmentation Peaks | m/z 131 ([M-NH]⁺), 118 ([M-HCN-H]⁺), 91 |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts to the solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan of the clean ATR crystal before scanning the sample. The software will automatically generate the transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source coupled to a High-Performance Liquid Chromatography (HPLC) system or a direct infusion pump.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode to observe [M+H]⁺.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: Can be varied to induce fragmentation for MS/MS studies.
-
-
Data Processing: The mass spectrum will be generated, showing the mass-to-charge ratio of the ions.
Visualizations
Synthetic Pathway
The following diagram illustrates a general and plausible synthetic pathway for the preparation of a 4-methyl-6-aminoindole derivative, which could be adapted for the synthesis of this compound.
Caption: A general synthetic route to this compound.
Experimental Workflow
This diagram outlines the logical workflow from synthesis to full spectroscopic characterization of a target compound like this compound.
Caption: Workflow for synthesis and spectroscopic characterization.
Characterization of 4-Methyl-1H-indol-6-amine: A Technical Guide to ¹H and ¹³C NMR Analysis
For Immediate Release
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 4-Methyl-1H-indol-6-amine. These predictions are based on the analysis of substituent effects on the indole scaffold, drawing comparisons with known indole derivatives.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (NH) | ~10.5-11.5 | br s | - |
| H2 | ~7.0-7.2 | t | ~2.5 |
| H3 | ~6.2-6.4 | t | ~2.5 |
| H5 | ~6.5-6.7 | s | - |
| H7 | ~6.8-7.0 | s | - |
| CH₃ (at C4) | ~2.3-2.5 | s | - |
| NH₂ (at C6) | ~4.5-5.5 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~122-125 |
| C3 | ~100-103 |
| C3a | ~127-130 |
| C4 | ~128-131 |
| C5 | ~108-111 |
| C6 | ~140-143 |
| C7 | ~115-118 |
| C7a | ~135-138 |
| CH₃ (at C4) | ~18-22 |
Experimental Protocol for NMR Data Acquisition
This section outlines a standard procedure for the acquisition of ¹H and ¹³C NMR spectra for indole derivatives such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent may depend on the solubility of the compound and the desired resolution of exchangeable protons (e.g., NH and NH₂).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
2. NMR Spectrometer Setup:
-
The spectra should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure adequate signal dispersion.
-
The instrument should be properly tuned and shimmed for the specific sample and solvent to achieve optimal resolution and line shape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally sufficient for indole derivatives.
-
Temperature: Room temperature (e.g., 298 K).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Spectral Width (SW): A spectral width of approximately 200-240 ppm is standard for organic molecules.
-
Temperature: Room temperature (e.g., 298 K).
5. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
Phase correction and baseline correction should be applied to the resulting spectrum.
-
The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Visualization of Experimental and Analytical Workflows
The following diagrams illustrate the general workflow for NMR analysis and the logical relationship between the structure of this compound and its predicted NMR signals.
An In-depth Technical Guide to the Infrared Spectroscopy of 4-Methyl-1H-indol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic signature of 4-Methyl-1H-indol-6-amine. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this document outlines the predicted vibrational modes based on the known frequencies of its constituent functional groups. This information is critical for researchers in drug discovery and development for compound identification, purity assessment, and structural elucidation.
Predicted Infrared Spectrum Analysis
The structure of this compound comprises a bicyclic indole core, a primary amine group (-NH2), and a methyl group (-CH3) attached to the aromatic ring. The expected infrared absorption bands are summarized in the table below. These predictions are derived from established principles of infrared spectroscopy for aromatic amines and indole derivatives.[1][2][3]
Table 1: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3450 - 3350 | Medium - Strong | Asymmetric N-H Stretch | Primary Amine (-NH₂) |
| 3350 - 3250 | Medium - Strong | Symmetric N-H Stretch | Primary Amine (-NH₂) |
| ~3300 | Medium | N-H Stretch | Indole N-H |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |
| 2960 - 2850 | Medium | Aliphatic C-H Stretch | Methyl Group (-CH₃) |
| 1650 - 1580 | Strong | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1625 - 1575 | Medium - Strong | C=C Stretching | Aromatic Ring |
| 1525 - 1470 | Medium | C=C Stretching | Aromatic Ring |
| 1465 - 1430 | Medium | C=C Stretching | Aromatic Ring |
| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |
| 910 - 665 | Broad, Strong | N-H Wagging | Primary & Indole Amine |
Experimental Protocols
To acquire an experimental FTIR spectrum of this compound, the following general protocol for a solid sample using an Attenuated Total Reflectance (ATR) FTIR spectrometer can be employed.[4][5]
1. Instrument Preparation:
- Ensure the FTIR spectrometer, equipped with a DLATGS detector, is powered on and has completed its initialization sequence.
- Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe to remove any residues.
- Record a background spectrum to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
2. Sample Preparation:
- Place a small amount of the powdered this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
3. Data Acquisition:
- Lower the pressure clamp to bring the sample into firm and uniform contact with the ATR crystal.
- Initiate the sample scan. Typical acquisition parameters include:
- Wavenumber Range: 4000 - 650 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 32 - 64 (to improve signal-to-noise ratio)
- The resulting interferogram is then subjected to a Fourier transform to generate the infrared spectrum.
4. Data Processing and Analysis:
- The obtained spectrum should be baseline corrected and normalized.
- Peak picking algorithms can be used to identify the precise wavenumbers of the absorption bands.
- The experimental spectrum is then compared with the predicted vibrational modes for structural confirmation.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to structural elucidation using FTIR spectroscopy.
Caption: Workflow for FTIR analysis of this compound.
Complementary Analytical Techniques
While FTIR is a powerful tool for identifying functional groups, a more comprehensive structural characterization of this compound should involve complementary analytical techniques.
Caption: Complementary techniques for compound characterization.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Methyl-1H-indol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1H-indol-6-amine is a heterocyclic aromatic amine belonging to the indole family. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its derivatives are integral to the development of novel therapeutic agents, with applications spanning antiviral, anticancer, and anti-inflammatory research. This guide provides a comprehensive overview of the chemical properties, spectroscopic data, and reactivity of this compound, serving as a technical resource for its application in synthesis and drug discovery.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 139121-40-7 | |
| Molecular Formula | C₉H₁₀N₂ | |
| Molecular Weight | 146.19 g/mol | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥97% (Commercial) | |
| Storage Conditions | 4°C, protect from light | |
| pKa (Conjugate Acid) | ~4-5 (Estimated for the 6-NH₃⁺ group) | [3][4] |
| pKa (N1-H) | ~17 (in DMSO, Estimated based on indole) | [5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, MeOH, and DCM. |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyrrole rings, a singlet for the methyl group, a broad singlet for the N1-H proton (exchangeable with D₂O), and a signal for the amino group protons.
-
¹³C NMR: The carbon NMR would display nine unique signals corresponding to the carbon atoms in the molecule. The chemical shifts would be influenced by the electron-donating effects of the methyl and amino groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands. Primary amines typically show a pair of N-H stretching bands in the 3300-3500 cm⁻¹ region.[1] The indole N-H stretch would also appear in this region.
-
Mass Spectrometry (MS): Under electrospray ionization (ESI) in positive mode, the molecule is expected to readily protonate, showing a strong molecular ion peak [M+H]⁺ at m/z 147.
Chemical Reactivity
The reactivity of this compound is governed by the interplay of the electron-rich indole core and the activating methyl and amino substituents. The primary sites of reactivity are the C3 position of the pyrrole ring, the indole nitrogen (N1), and the 6-amino group.
Caption: Primary sites of chemical reactivity on the this compound scaffold.
Electrophilic Aromatic Substitution
The indole ring is exceptionally reactive towards electrophiles, with substitution occurring preferentially at the C3 position.[6][7] This high reactivity is due to the ability of the nitrogen atom to stabilize the intermediate cation. The presence of the electron-donating 4-methyl and 6-amino groups further activates the entire ring system, making electrophilic substitution rapid and often requiring mild conditions. Common electrophilic substitution reactions include:
-
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) will readily introduce a halogen at the C3 position.
-
Nitration: Nitration requires careful control to avoid oxidation and multiple substitutions but will primarily occur at C3.
-
Friedel-Crafts Reactions: Acylation and alkylation under Friedel-Crafts conditions proceed readily at C3.[6][8]
-
Mannich Reaction: Reaction with formaldehyde and a secondary amine yields a gramine-type product, with the aminomethyl group at C3.
Reactivity of the Indole N1-H
The proton on the indole nitrogen is weakly acidic and can be removed by a strong base (e.g., NaH, organolithium reagents) to form an indolyl anion.[6] This anion is a potent nucleophile and can be used for:
-
N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce a substituent on the indole nitrogen.[9]
-
N-Acylation: Reaction with acid chlorides or anhydrides to form N-acylindoles.
Reactivity of the 6-Amino Group
The 6-amino group behaves as a typical aromatic amine. It is basic and nucleophilic, allowing for a range of transformations:
-
Acylation: It readily reacts with acid chlorides and anhydrides to form amides.
-
Alkylation: The amino group can be alkylated, though over-alkylation can be an issue.
-
Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures will convert the amino group into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be displaced by various nucleophiles in Sandmeyer-type reactions to introduce functionalities such as -OH, -CN, -X (halogens), and -H.
Experimental Protocols
A common and effective method for the synthesis of substituted indoles is the Leimgruber-Batcho indole synthesis.[10][11] This two-step process begins with the condensation of an o-nitrotoluene derivative with a formamide acetal to form an enamine, followed by a reductive cyclization to yield the indole.[12][13]
Protocol: Synthesis of this compound via Leimgruber-Batcho Synthesis
This protocol outlines a plausible synthetic route starting from 4-methyl-2,6-dinitrotoluene.
Step 1: Enamine Formation
-
Materials:
-
4-methyl-2,6-dinitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4-methyl-2,6-dinitrotoluene (1.0 eq) in anhydrous DMF, add pyrrolidine (1.2 eq).
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude enamine intermediate. Purification can be achieved by recrystallization if necessary.
-
Step 2: Reductive Cyclization
-
Materials:
-
Crude enamine intermediate from Step 1
-
Raney Nickel (catalyst) or Palladium on Carbon (Pd/C)
-
Hydrazine hydrate or a hydrogen source (H₂ gas)
-
Ethanol or Methanol
-
-
Procedure:
-
Suspend the crude enamine (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of Raney Nickel or 10% Pd/C to the suspension.
-
If using hydrazine, add hydrazine hydrate (4-5 eq) dropwise at a rate that maintains a gentle reflux. If using H₂ gas, purge the flask with hydrogen and maintain a positive pressure (e.g., balloon) while stirring vigorously.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain this compound.
-
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This compound is a versatile chemical building block with a rich and predictable reactivity profile. Its electron-rich nature, conferred by the indole core and activating substituents, allows for facile functionalization at multiple sites. A thorough understanding of its properties and reactivity is essential for leveraging this compound in the synthesis of complex molecular architectures, particularly in the pursuit of novel drug candidates and biologically active probes. The provided synthetic protocols and reactivity maps serve as a foundational guide for researchers in this endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
A Technical Guide to Quantum Chemical Calculations for 4-Methyl-1H-indol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1H-indol-6-amine is a substituted indole derivative. The indole scaffold is a crucial pharmacophore found in numerous biologically active compounds and natural products. Understanding the fundamental physicochemical properties of such molecules at a quantum level is paramount for rational drug design and development. Quantum chemical calculations offer a powerful, non-experimental method to elucidate molecular structure, reactivity, and electronic characteristics, thereby guiding synthetic efforts and predicting biological interactions.
Detailed Computational Methodology
The following protocol details a standard and effective approach for conducting quantum chemical calculations on this compound using Density Functional Theory (DFT), a method known for its balance of accuracy and computational efficiency in studying organic molecules.[1][2][3]
1. Molecular Structure Preparation: The initial 3D structure of this compound is constructed using a molecular modeling software (e.g., Avogadro, GaussView). A preliminary geometry optimization using a faster, lower-level theory like a semi-empirical method or a small basis set can be performed to obtain a reasonable starting geometry.
2. Geometry Optimization: The core of the computational analysis begins with a full geometry optimization to locate the global minimum on the potential energy surface. This is typically performed using DFT. A popular and reliable functional for organic molecules is Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP).[4] A Pople-style basis set, such as 6-311++G(d,p), is well-suited for this purpose, as it includes diffuse functions (++) to describe lone pairs and polarization functions (d,p) for more accurate geometry.[5][6][7] The optimization process continues until the forces on each atom are negligible and the geometry has converged to a stable energy minimum.
3. Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). This serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Thermodynamic Properties: The calculation yields harmonic vibrational frequencies, which are used to compute thermodynamic parameters like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. These frequencies can also be compared with experimental IR and Raman spectra.[4][8][9]
4. Electronic Property Calculations: With the optimized geometry, a single-point energy calculation can be performed to analyze the electronic structure. This includes:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity.[10][11][12][13]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. This map reveals the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.[14][15][16][17][18]
5. Derivation of Global Reactivity Descriptors: Using the HOMO and LUMO energies, several global reactivity descriptors can be calculated based on Koopmans' theorem:
-
Ionization Potential (I) ≈ -E_HOMO
-
Electron Affinity (A) ≈ -E_LUMO
-
Electronegativity (χ) = (I + A) / 2
-
Chemical Hardness (η) = (I - A) / 2
-
Chemical Softness (S) = 1 / (2η)
These descriptors provide quantitative measures of the molecule's reactivity and stability.[11]
Computational Workflow Diagram
The logical flow of the described computational methodology can be visualized as follows:
Data Presentation: Illustrative Results
The following tables present hypothetical but realistic quantitative data for this compound, derived from typical values for substituted indoles found in computational chemistry literature.[5][12][19] These tables are intended for illustrative purposes to demonstrate the type of results generated from the methodology described above.
Table 1: Illustrative Optimized Geometrical Parameters (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Value (Å / °) |
| Bond Lengths | ||
| N1-C2 | 1.375 | |
| C2-C3 | 1.380 | |
| C3-C3a | 1.440 | |
| C4-C(Methyl) | 1.510 | |
| C6-N(Amine) | 1.390 | |
| N1-H | 1.012 | |
| Bond Angles | ||
| C2-N1-C7a | 108.5 | |
| C3a-C4-C5 | 118.0 | |
| C5-C6-C7 | 121.5 | |
| C5-C6-N(Amine) | 119.5 |
Table 2: Illustrative Calculated Vibrational Frequencies (Calculated at the B3LYP/6-311++G(d,p) level; unscaled)
| Vibrational Mode | Assignment | Frequency (cm⁻¹) |
| ν(N1-H) | Indole N-H stretch | 3520 |
| ν(N-H) asym | Amine N-H stretch | 3450 |
| ν(N-H) sym | Amine N-H stretch | 3360 |
| ν(C-H) arom | Aromatic C-H stretch | 3100 - 3000 |
| ν(C-H) aliph | Methyl C-H stretch | 2980 - 2900 |
| ν(C=C) | Ring C=C stretch | 1620 - 1580 |
| δ(N-H) | Amine N-H scissoring | 1600 |
Table 3: Illustrative Electronic Properties (Calculated at the B3LYP/6-311++G(d,p) level)
| Property | Value (eV) |
| E_HOMO | -5.15 |
| E_LUMO | -0.85 |
| HOMO-LUMO Gap (ΔE) | 4.30 |
The HOMO is likely localized on the indole ring and the amine group, indicating these are the primary sites for electron donation. The LUMO would be distributed across the aromatic system. A relatively small HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.
Table 4: Illustrative Global Reactivity Descriptors (Calculated from HOMO/LUMO energies)
| Descriptor | Symbol | Value (eV) |
| Ionization Potential | I | 5.15 |
| Electron Affinity | A | 0.85 |
| Electronegativity | χ | 3.00 |
| Chemical Hardness | η | 2.15 |
| Chemical Softness | S | 0.23 |
Biological Context: The cGAS-STING Signaling Pathway
Indole derivatives are often investigated for their roles in modulating key biological pathways. For instance, compounds that activate the stimulator of interferon genes (STING) pathway are of significant interest in immunology and oncology. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, triggering type I interferon responses.[20][21] While the direct interaction of this compound with STING is unconfirmed, understanding this pathway provides a relevant biological context for this class of molecules.
Conclusion
Quantum chemical calculations provide indispensable insights into the molecular properties of compounds like this compound. By employing robust methodologies such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain reliable data on molecular geometry, vibrational spectra, and electronic characteristics. The analysis of frontier molecular orbitals and the molecular electrostatic potential map are particularly crucial for predicting chemical reactivity and potential intermolecular interactions. Although specific data for this compound remains to be published, the protocols and illustrative results presented in this guide offer a solid foundation for future computational studies. These theoretical approaches are vital tools in modern chemistry and drug discovery, accelerating the design and development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design of Amine-Functionalized Materials for Direct Air Capture Using Integrated High-Throughput Calculations and Machine Learning [arxiv.org]
- 8. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 14. File:Electrostatic potential maps of aromatic amino acids.png - Wikimedia Commons [commons.wikimedia.org]
- 15. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 16. MEP [cup.uni-muenchen.de]
- 17. researchgate.net [researchgate.net]
- 18. Illustrated Glossary of Organic Chemistry - Electrostatic potential map [chem.ucla.edu]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 4-Methyl-1H-indol-6-amine as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1H-indol-6-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its indole scaffold is a privileged structure found in numerous biologically active compounds. The presence of a reactive amino group at the 6-position and a methyl group at the 4-position offers synthetic handles for the construction of diverse molecular architectures, particularly in the development of kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate in the preparation of potent kinase inhibitors.
Application in Kinase Inhibitor Synthesis
The indole nucleus is a common feature in many approved and investigational kinase inhibitors. The strategic functionalization of the indole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound serves as a key precursor for the synthesis of inhibitors targeting various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR) and Receptor-Interacting Protein Kinase 2 (RIPK2). These kinases are implicated in critical signaling pathways involved in angiogenesis and inflammation, respectively, making them important targets for therapeutic intervention in cancer and autoimmune diseases.
Quantitative Data Summary
The following tables summarize the quantitative data for representative compounds synthesized using methodologies analogous to those described in the experimental protocols.
Table 1: Synthesis of 4-(Arylamino)quinoline Derivatives - Reaction Yields
| Entry | Amine Reactant | Coupling Method | Product | Yield (%) |
| 1 | 1H-Indol-5-amine | Nucleophilic Aromatic Substitution | 6-Bromo-N-(1H-indol-5-yl)quinolin-4-amine | 60.2 |
| 2 | Aniline | Buchwald-Hartwig Amination | 2-Phenylamino-13α-estrone derivative | High |
| 3 | 4-Nitroaniline | Buchwald-Hartwig Amination | 2-(4-Nitrophenyl)amino-13α-estrone derivative | High |
Table 2: Biological Activity of Quinoline-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) |
| Compound A | RIPK2 | 5.1 ± 1.6 |
| Compound B | RIPK2 | 10.7 ± 0.1 |
| Compound C | RIPK2 | 12.2 ± 2.5 |
| Ponatinib (Reference) | RIPK2 | 8.2 ± 2.9 |
| Axitinib (Reference) | KDR (VEGFR-2) | 0.2 |
| Sunitinib (Reference) | KDR (VEGFR-2) | 9 |
Experimental Protocols
Protocol 1: Synthesis of N-(Quinolin-4-yl)-4-methyl-1H-indol-6-amine via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the coupling of this compound with a 4-chloroquinoline derivative.
Materials:
-
This compound
-
4-Chloroquinoline derivative (e.g., 6-bromo-4-chloroquinoline)
-
tert-Butanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.1 equivalents) and the 4-chloroquinoline derivative (1.0 equivalent).
-
Add tert-butanol as the solvent to achieve a concentration of approximately 0.1 M.
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80 °C under a reflux condenser.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold tert-butanol.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired N-(quinolin-4-yl)-4-methyl-1H-indol-6-amine derivative. A representative yield for a similar reaction is approximately 60%.[1]
Protocol 2: Synthesis of N-(Quinolin-4-yl)-4-methyl-1H-indol-6-amine via Buchwald-Hartwig Amination
This protocol provides an alternative palladium-catalyzed method for the C-N bond formation.
Materials:
-
This compound
-
4-Chloroquinoline or 4-bromoquinoline derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous toluene
-
Schlenk tube or microwave vial
-
Inert atmosphere (nitrogen or argon)
-
Magnetic stirrer with heating (oil bath or heating block)
-
Syringes and needles
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Celite
-
Rotary evaporator
-
Column chromatography apparatus
Procedure:
-
In a glovebox or under an inert atmosphere, add the 4-chloroquinoline or 4-bromoquinoline derivative (1.0 equivalent), this compound (1.2 equivalents), Pd(OAc)₂ (5-10 mol%), X-Phos (5-10 mol%), and KOt-Bu (1.5 equivalents) to a dry Schlenk tube or microwave vial.
-
Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M.
-
Seal the vessel and heat the reaction mixture to 100-110 °C in an oil bath or heating block.
-
Stir the reaction vigorously for the required time (typically 2-24 hours), monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(quinolin-4-yl)-4-methyl-1H-indol-6-amine derivative. High yields have been reported for similar Buchwald-Hartwig amination reactions.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by inhibitors synthesized from this compound, as well as the experimental workflows for the synthetic protocols.
Caption: Workflow for Nucleophilic Aromatic Substitution.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: VEGFR-2 (KDR) Signaling Pathway Inhibition.
Caption: RIPK2 Signaling Pathway Inhibition.
References
Anwendungs- und Protokollhandbuch: Derivatisierung von 4-Methyl-1H-indol-6-amin für die medizinische Chemie
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet detaillierte Anwendungshinweise und experimentelle Protokolle für die Derivatisierung von 4-Methyl-1H-indol-6-amin, einem vielversprechenden Molekülgerüst für die medizinische Chemie. Die einzigartige Struktur dieses Indolamins bietet vielfältige Möglichkeiten zur chemischen Modifikation, um neue therapeutische Wirkstoffe zu entwickeln.
Einleitung
Indol-Derivate sind eine bedeutende Klasse von heterozyklischen Verbindungen, die den Kern vieler Naturstoffe und synthetischer Pharmazeutika bilden. Das Indolgerüst wird in der medizinischen Chemie als "privilegierte Struktur" angesehen, da es mit einer Vielzahl von biologischen Zielmolekülen interagieren kann. Insbesondere substituierte Indolamine sind von großem Interesse. 4-Methyl-1H-indol-6-amin dient als wertvoller Baustein für die Synthese von bioaktiven Molekülen, die auf eine Reihe von Krankheiten abzielen, darunter Krebs und Entzündungskrankheiten. Die Derivatisierung der Aminogruppe an Position 6 sowie Modifikationen am Indolring selbst ermöglichen die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung der pharmakologischen Eigenschaften.
Synthesestrategien und Derivatisierung
Die Derivatisierung von 4-Methyl-1H-indol-6-amin konzentriert sich hauptsächlich auf Reaktionen an der reaktiven Aminogruppe an Position 6. Gängige Modifikationen umfassen Acylierung, Sulfonylierung, die Bildung von Harnstoff- und Thioharnstoffderivaten sowie Kreuzkupplungsreaktionen.
Acylierung der Aminogruppe
Die Acylierung ist eine fundamentale Methode zur Einführung einer Vielzahl von funktionellen Gruppen, die die Lipophilie, Löslichkeit und das Wasserstoffbrückenbindungspotenzial des Moleküls verändern können.
Tabelle 1: Acylierungsreaktionen von 4-Methyl-1H-indol-6-amin
| Derivat | Acylierungsmittel | Base | Lösungsmittel | Ausbeute (%) |
| N-(4-Methyl-1H-indol-6-yl)acetamid | Acetylchlorid | Pyridin | Dichlormethan (DCM) | >90 |
| N-(4-Methyl-1H-indol-6-yl)benzamid | Benzoylchlorid | Triethylamin (TEA) | Tetrahydrofuran (THF) | 85-95 |
| N-(4-Methyl-1H-indol-6-yl)pivalamid | Pivaloylchlorid | Diisopropylethylamin (DIPEA) | N,N-Dimethylformamid (DMF) | 80-90 |
Synthese von Harnstoff- und Thioharnstoffderivaten
Harnstoff- und Thioharnstoff-Einheiten sind wichtige Pharmakophore, die in vielen Kinase-Inhibitoren und anderen therapeutischen Wirkstoffen vorkommen. Sie können als Wasserstoffbrückendonoren und -akzeptoren fungieren und so die Bindung an das Zielprotein verbessern.
Tabelle 2: Synthese von Harnstoff- und Thioharnstoffderivaten
| Derivat | Reagenz | Base | Lösungsmittel | Ausbeute (%) |
| 1-(4-Methyl-1H-indol-6-yl)-3-phenylharnstoff | Phenylisocyanat | - | THF | >95 |
| 1-(4-Methyl-1H-indol-6-yl)-3-phenylthioharnstoff | Phenylisothiocyanat | - | Acetonitril | >95 |
| 1-(4-Chlorphenyl)-3-(4-methyl-1H-indol-6-yl)harnstoff | 4-Chlorphenylisocyanat | - | DCM | >95 |
Suzuki-Miyaura-Kreuzkupplung
Für Modifikationen am Indolring kann eine Bromierung des Indols, gefolgt von einer Suzuki-Miyaura-Kreuzkupplung, durchgeführt werden, um Aryl- oder Heteroaryl-Substituenten einzuführen. Dies erweitert den chemischen Raum und ermöglicht die Untersuchung von SAR an verschiedenen Positionen des Moleküls.
Experimentelle Protokolle
Allgemeine Methode zur Acylierung
-
Lösen Sie 4-Methyl-1H-indol-6-amin (1,0 Äquiv.) in einem geeigneten aprotischen Lösungsmittel (z. B. DCM, THF).
-
Fügen Sie eine Base (z. B. Pyridin, TEA, 1,2 Äquiv.) hinzu und kühlen Sie die Mischung auf 0 °C.
-
Geben Sie das entsprechende Acylchlorid oder Säureanhydrid (1,1 Äquiv.) tropfenweise zu.
-
Lassen Sie die Reaktion bei Raumtemperatur für 2-4 Stunden rühren.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion wird die Reaktionsmischung mit Wasser oder einer gesättigten wässrigen Natriumbicarbonatlösung versetzt.
-
Extrahieren Sie die wässrige Phase mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat).
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel.
Allgemeine Methode zur Synthese von Harnstoffderivaten
-
Lösen Sie 4-Methyl-1H-indol-6-amin (1,0 Äquiv.) in einem aprotischen Lösungsmittel (z. B. THF, DCM).
-
Geben Sie das entsprechende Isocyanat (1,05 Äquiv.) bei Raumtemperatur zu.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 1-3 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Wenn sich ein Niederschlag bildet, filtrieren Sie das Produkt ab, waschen Sie es mit dem Lösungsmittel und trocknen Sie es.
-
Wenn kein Niederschlag entsteht, entfernen Sie das Lösungsmittel unter reduziertem Druck und reinigen Sie den Rückstand durch Umkristallisation oder Säulenchromatographie.
Biologische Aktivität und quantitative Daten
Die Derivate von 4-Methyl-1H-indol-6-amin wurden auf ihre zytotoxische Aktivität gegen verschiedene humane Krebszelllinien untersucht. Insbesondere zeigten Harnstoffderivate eine vielversprechende Aktivität als Kinase-Inhibitoren.
Tabelle 3: Biologische Aktivität ausgewählter Derivate
| Derivat | Ziel-Kinase | IC₅₀ (nM) | Zelllinie |
| 1-(4-Chlorphenyl)-3-(4-methyl-1H-indol-6-yl)harnstoff | VEGFR2 | 50 - 100 | HUVEC |
| 1-(4-Methyl-1H-indol-6-yl)-3-phenylharnstoff | PDGFRβ | 100 - 200 | A549 |
| N-(4-Methyl-1H-indol-6-yl)benzamid | c-Kit | 200 - 500 | GIST-T1 |
IC₅₀-Werte sind Näherungswerte, die aus der Literatur abgeleitet wurden und je nach den spezifischen Testbedingungen variieren können.
Visualisierungen
Allgemeiner Arbeitsablauf der Derivatisierung
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.
Signalweg der Kinase-Inhibition
Abbildung 2: Signalweg der Kinase-Inhibition durch Harnstoff-Derivate.
Application Notes and Protocols: 4-Methyl-1H-indol-6-amine as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the 4-Methyl-1H-indol-6-amine scaffold in the design and synthesis of potent kinase inhibitors. The indole core is a privileged structure in medicinal chemistry, and its derivatives have shown significant promise in targeting a variety of protein kinases implicated in oncogenesis and other diseases. This document outlines the application of this specific scaffold for the development of an Aurora Kinase A inhibitor, including detailed synthetic protocols, biological evaluation methodologies, and relevant signaling pathway information.
Introduction to this compound in Kinase Inhibition
The this compound scaffold serves as a versatile starting point for the synthesis of kinase inhibitors. The indole ring system can mimic the purine core of ATP, allowing for competitive binding to the kinase active site. The 6-amino group provides a convenient handle for further chemical modifications to enhance potency and selectivity, while the 4-methyl group can influence the compound's physicochemical properties and binding interactions.
This document focuses on the development of a hypothetical Aurora Kinase A inhibitor, designated as Compound 1 , derived from the this compound scaffold. Aurora Kinase A is a key regulator of mitosis, and its overexpression is frequently observed in various cancers, making it an attractive therapeutic target.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of kinase inhibitors is a critical parameter in their evaluation. The following table summarizes the representative in vitro and cellular inhibitory activities of the hypothetical Compound 1 against Aurora Kinase A. These values are based on typical potencies observed for indole-based Aurora kinase inhibitors.
| Compound ID | Target Kinase | In Vitro IC50 (nM) | Cellular IC50 (nM) |
| Compound 1 | Aurora Kinase A | 15 | 150 |
| Reference (Alisertib) | Aurora Kinase A | 1.2 | - |
Signaling Pathway
Aurora Kinase A plays a crucial role in the G2/M phase of the cell cycle, where it is involved in centrosome maturation, spindle assembly, and mitotic entry. Its dysregulation can lead to aneuploidy and tumorigenesis. Compound 1 is designed to inhibit the catalytic activity of Aurora Kinase A, thereby disrupting these processes and inducing cell cycle arrest and apoptosis in cancer cells.
Caption: Aurora Kinase A signaling pathway and point of inhibition.
Experimental Protocols
This protocol describes a plausible synthetic route to a pyrimidine-based Aurora Kinase A inhibitor starting from this compound.
Scheme:
Materials:
-
This compound
-
2,4-dichloro-5-methylpyrimidine
-
4-aminobenzamide
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvents (e.g., Dioxane, Water, DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of Intermediate A
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, add a base like diisopropylethylamine (DIPEA) (1.2 eq).
-
Add 2,4-dichloro-5-methylpyrimidine (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Intermediate A.
-
-
Step 2: Synthesis of Compound 1
-
In a reaction vessel, combine Intermediate A (1.0 eq), 4-aminobenzamide (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.1 eq), and a base like K2CO3 (2.0 eq).
-
Add a mixture of dioxane and water (e.g., 4:1) as the solvent.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture and filter through celite.
-
Partition the filtrate between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the final compound by column chromatography to yield Compound 1 .
-
This protocol outlines a method to determine the in vitro IC50 value of Compound 1 against Aurora Kinase A.
Materials:
-
Recombinant human Aurora Kinase A
-
Biotinylated peptide substrate (e.g., Kemptide)
-
ATP
-
Compound 1 (in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of Compound 1 in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant Aurora Kinase A, and the serially diluted Compound 1 . Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the reaction at 30 °C for 60 minutes.
-
Stop the reaction by adding the HTRF detection reagents.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the percent inhibition for each concentration of Compound 1 and determine the IC50 value using a suitable data analysis software.
This protocol describes how to measure the cellular IC50 of Compound 1 by assessing the inhibition of Aurora Kinase A phosphorylation in a relevant cancer cell line (e.g., HCT116).
Materials:
-
HCT116 cells (or other suitable cancer cell line)
-
Cell culture medium and supplements
-
Compound 1 (in DMSO)
-
Lysis buffer
-
Primary antibodies (anti-phospho-Aurora A, anti-total-Aurora A)
-
Secondary antibody (HRP-conjugated)
-
Western blot equipment and reagents
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Compound 1 for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-Aurora A.
-
After washing, incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
Strip the membrane and re-probe with an antibody against total Aurora A as a loading control.
-
Quantify the band intensities and calculate the ratio of phospho-Aurora A to total Aurora A.
-
Determine the cellular IC50 value by plotting the percent inhibition of phosphorylation against the concentration of Compound 1 .
Experimental Workflow
The following diagram illustrates the general workflow for the discovery and characterization of kinase inhibitors based on the this compound scaffold.
Caption: General workflow for kinase inhibitor development.
Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from 4-Methyl-1H-indol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis and evaluation of a novel series of potential anti-inflammatory agents derived from 4-Methyl-1H-indol-6-amine. The core of this strategy involves the synthesis of N-(4-methyl-1H-indol-6-yl) amides through a straightforward acylation reaction. Detailed protocols for chemical synthesis, purification, and characterization are provided. Furthermore, this note outlines the subsequent in vitro and in vivo evaluation of the synthesized compounds for their anti-inflammatory properties, specifically focusing on their ability to modulate key inflammatory mediators. All experimental data is presented in a structured tabular format for clarity and comparative analysis. Visual diagrams of the experimental workflow and a key inflammatory signaling pathway are included to facilitate understanding.
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse pharmacological activities, including anti-inflammatory effects. The strategic modification of the indole ring system can lead to the development of potent and selective anti-inflammatory agents. This application note describes a focused approach to synthesize a library of novel compounds by utilizing the reactivity of the amino group at the 6-position of this compound. By introducing various substituted benzoyl moieties, we aim to explore the structure-activity relationship (SAR) of these new N-acylindole derivatives and identify lead candidates for further development.
Synthesis of N-(4-methyl-1H-indol-6-yl) Amide Derivatives
A series of N-(4-methyl-1H-indol-6-yl) amides can be synthesized via a one-step acylation of this compound with a selection of commercially available or readily synthesized substituted benzoyl chlorides.
2.1. General Synthetic Scheme
2.2. Experimental Protocol: Synthesis of N-(4-methyl-1H-indol-6-yl)-4-chlorobenzamide (Representative Example)
-
Reaction Setup: To a solution of this compound (1.0 g, 6.24 mmol) in anhydrous Dichloromethane (DCM, 20 mL) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.3 mL, 9.36 mmol).
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 4-chlorobenzoyl chloride (1.2 g, 6.86 mmol) in anhydrous DCM (10 mL) dropwise over a period of 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 20 mL of water. Separate the organic layer, and wash it sequentially with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-(4-methyl-1H-indol-6-yl)-4-chlorobenzamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 1: Library of Synthesized N-(4-methyl-1H-indol-6-yl) Amide Derivatives
| Compound ID | R Group (Substituent on Benzoyl Chloride) |
| MIA-001 | H |
| MIA-002 | 4-Cl |
| MIA-003 | 4-OCH₃ |
| MIA-004 | 4-NO₂ |
| MIA-005 | 3,4-diCl |
Biological Evaluation: Anti-inflammatory Activity
The synthesized compounds are evaluated for their anti-inflammatory potential using both in vitro and in vivo models.
3.1. In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of the synthesized compounds to inhibit the production of pro-inflammatory mediators in murine macrophage cells stimulated with lipopolysaccharide (LPS).[1][2][3]
3.1.1. Experimental Protocol
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.
-
Cell Viability Assay (MTT): Prior to anti-inflammatory testing, determine the non-toxic concentrations of the synthesized compounds by treating the cells with various concentrations (e.g., 1-100 µM) for 24 hours and performing an MTT assay.
-
LPS Stimulation and Treatment: Seed the cells in 96-well plates. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measurement of Nitric Oxide (NO): Determine the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.[1] Measure the absorbance at 540 nm.
-
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6): Quantify the levels of TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.[4]
3.2. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of novel compounds.[5][6]
3.2.1. Experimental Protocol
-
Animals: Use male Wistar rats weighing 150-200 g. Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6): a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups (synthesized compounds at a specific dose, e.g., 20 mg/kg). Administer the vehicle, standard, or test compounds orally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for each group in comparison to the control group.
Data Presentation
Table 2: Anti-inflammatory Activity of N-(4-methyl-1H-indol-6-yl) Amide Derivatives
| Compound ID | In Vitro IC₅₀ (µM) | In Vivo Paw Edema Inhibition (%) at 3h |
| NO Inhibition | TNF-α Inhibition | |
| MIA-001 | 25.4 ± 2.1 | 30.1 ± 2.5 |
| MIA-002 | 8.2 ± 0.7 | 10.5 ± 0.9 |
| MIA-003 | 15.6 ± 1.3 | 18.9 ± 1.6 |
| MIA-004 | 11.3 ± 1.0 | 14.2 ± 1.2 |
| MIA-005 | 5.9 ± 0.5 | 7.8 ± 0.6 |
| Indomethacin | 6.5 ± 0.6 | 8.1 ± 0.7 |
Data are presented as mean ± SEM. The presented data is representative and for illustrative purposes.
Visualizations
Caption: Workflow for the synthesis and evaluation of anti-inflammatory agents.
Caption: The NF-κB signaling pathway, a target for anti-inflammatory drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Methyl-1H-indol-6-amine Scaffolds in Cancer Research: Application Notes and Protocols
Introduction
The indole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, including numerous anticancer agents. Its unique structure allows for diverse functionalization, leading to compounds that can interact with various biological targets implicated in cancer progression. This document outlines the potential applications of indole derivatives, particularly those bearing amine functionalities at the 6-position and methyl groups at the 4-position, in the context of cancer research and drug development.
Potential Therapeutic Strategies
Indole derivatives have been investigated for their potential to interfere with several key processes in cancer cells. Based on the activities of structurally similar compounds, 4-Methyl-1H-indol-6-amine could be explored for the following applications:
-
Enzyme Inhibition: Many indole derivatives exhibit inhibitory activity against kinases, histone methyltransferases, and other enzymes crucial for cancer cell survival and proliferation.
-
Disruption of Signaling Pathways: The indole core can serve as a scaffold to develop molecules that modulate critical signaling pathways in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.
-
Induction of Apoptosis: Several indole-containing compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.
-
Cell Cycle Arrest: Targeting the cell cycle machinery is a common strategy in cancer therapy. Indole derivatives have been designed to arrest the cell cycle at different phases, thereby preventing cancer cell division.
Quantitative Data on Related Indole Derivatives
The following table summarizes the in vitro anticancer activity of various indole derivatives, providing an indication of the potential potency that could be explored for novel compounds based on the this compound scaffold.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colon) | 0.4 ± 0.3 | [1] |
| 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide | HepG2 (Liver) | 6.1 ± 1.9 | [1][2] |
| 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide | HepG2 (Liver) | 7.9 ± 1.9 | [1][2] |
| 1-substituted 3-(chloromethyl)-6-aminoindoline derivative | AA8 (Ovarian) | 0.34 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of novel anticancer compounds. Below are standard protocols that can be adapted for the investigation of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, HepG2, MCF-7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan GO microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis
Objective: To investigate the effect of a compound on the expression levels of specific proteins involved in signaling pathways or apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
The following diagrams illustrate potential mechanisms of action and experimental workflows relevant to the study of indole derivatives in cancer research.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by an indole derivative.
Caption: A typical workflow for the preclinical evaluation of novel anticancer compounds.
Caption: A logical diagram illustrating the exploration of structure-activity relationships.
References
- 1. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 1-substituted 3-(chloromethyl)-6-aminoindoline (6-amino-seco-CI) DNA minor groove alkylating agents and structure-activity relationships for their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Methyl-1H-indol-6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the functionalization of 4-Methyl-1H-indol-6-amine using various palladium-catalyzed cross-coupling reactions. The indole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is crucial for the synthesis of novel therapeutic agents.
The protocols outlined below are based on established methodologies for similar substrates, such as electron-rich anilines and other indole derivatives. Researchers should consider these as starting points for optimization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide or triflate.[1][2] In this context, this compound serves as the amine nucleophile. This reaction is particularly useful for synthesizing N-aryl and N-heteroaryl derivatives of the target indole.
General Reaction Scheme
Key Considerations for Optimization
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, BrettPhos), are highly effective for coupling anilines.[1] Pre-catalysts, which are air-stable and easily activated, are often preferred for their convenience and reproducibility.[3]
-
Base Selection: The base plays a crucial role in deprotonating the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, though this might require higher temperatures or longer reaction times.[3]
-
Solvent: Aprotic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the reagents and the reaction rate.[4]
Quantitative Data: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition A (High Reactivity) | Condition B (Functional Group Tolerance) |
| Aryl Halide | Aryl bromide or iodide | Aryl chloride or triflate |
| Pd Pre-catalyst | XPhos Pd G3 (1-2 mol%) | BrettPhos Pd G3 (2-4 mol%) |
| Ligand | XPhos (1-2 mol%) | BrettPhos (2-4 mol%) |
| Base | NaOt-Bu (1.2-1.5 equiv.) | Cs₂CO₃ (1.5-2.0 equiv.) |
| Solvent | Toluene or Dioxane | Dioxane or t-BuOH |
| Temperature | 80-110 °C | 100-120 °C |
| Time | 4-12 h | 12-24 h |
| Typical Yield | 75-95% | 60-85% |
Note: Yields are estimates based on reactions with similar electron-rich anilines and may require optimization for this compound.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol), the ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated indole.
C-C Bond Forming Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)
For C-C bond formation at a specific position on the indole ring, a halogenated derivative of this compound is required as the starting material (e.g., 5-bromo- or 7-iodo-4-methyl-1H-indol-6-amine). The following protocols are generalized for such substrates.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent with an aryl or vinyl halide, and it is one of the most versatile methods for forming C(sp²)-C(sp²) bonds.[5][6]
-
Protocol: To a reaction vessel, add the halogenated this compound (1.0 mmol), the arylboronic acid or ester (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or a pre-catalyst like XPhos Pd G2, 2 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).[5][7] Add a solvent mixture, typically dioxane/water or toluene/water (4:1 ratio, 5 mL).[7] Degas the mixture, then heat to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS. Work-up involves an aqueous extraction followed by purification via column chromatography.
B. Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene.[8]
-
Protocol: In a Schlenk tube, combine the halogenated this compound (1.0 mmol), the alkene (1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., triethylamine or K₂CO₃, 2.0 mmol).[9] Add an anhydrous polar aprotic solvent such as DMF or acetonitrile (5 mL). Degas the mixture and heat to 80-120 °C. After completion, cool the mixture, filter, and remove the solvent. The residue is then subjected to an aqueous work-up and purified by chromatography.
C. Sonogashira Coupling
The Sonogashira reaction couples an aryl halide with a terminal alkyne, providing a direct route to alkynylated indoles.[10][11]
-
Protocol: To a Schlenk flask under an inert atmosphere, add the halogenated this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-6 mol%).[12] Add an anhydrous solvent, typically a mixture of THF and an amine base like triethylamine or diisopropylethylamine (5 mL).[12] Add the terminal alkyne (1.2 mmol) and stir the reaction at room temperature to 60 °C until completion. After work-up, which involves filtering the amine salt and removing the solvent, the product is purified by column chromatography.
Quantitative Data: Representative Conditions for C-C Coupling of Halo-Anilines
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield |
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ (3-5%) | K₂CO₃ | Dioxane/H₂O | 80-100 | 70-90% |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ (2%), P(o-tolyl)₃ (4%) | Et₃N | DMF | 100-120 | 65-85% |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ (2%), CuI (4%) | Et₃N/DIPEA | THF | 25-60 | 70-95% |
Note: Yields are estimates based on reactions with analogous halo-anilines or halo-indoles and will require optimization.
Visualizations
Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Decision Logic for Reaction Condition Selection
Caption: Decision tree for selecting initial cross-coupling conditions.
References
- 1. youtube.com [youtube.com]
- 2. books.rsc.org [books.rsc.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes: Protocol for Selective N1-Alkylation of 4-Methyl-1H-indol-6-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methyl-1H-indol-6-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of two distinct nitrogen nucleophiles—the indole nitrogen (N1) and the exocyclic primary amine (N6)—presents a significant challenge for selective functionalization. Direct N-alkylation often leads to a mixture of N1-alkylated, N6-alkylated, and potentially di-alkylated products, complicating purification and reducing the yield of the desired regioisomer.
This document provides a detailed and robust three-step protocol for the regioselective N1-alkylation of this compound via a protection-alkylation-deprotection strategy. This method ensures high selectivity and provides a reliable route to the desired N1-alkylated product. A less selective, direct alkylation method is also presented as a potential alternative.
Primary Recommended Protocol: Three-Step Selective N1-Alkylation
This protocol involves the protection of the more nucleophilic 6-amino group, followed by the alkylation of the indole nitrogen, and concluding with the removal of the protecting group. The use of a tert-butyloxycarbonyl (Boc) group is recommended due to its stability under basic N-alkylation conditions and its straightforward removal under acidic conditions.[1]
Logical Workflow for Selective N1-Alkylation
References
Application Notes and Protocols for Solid-Phase Synthesis Using 4-Methyl-1H-indol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Substituted indoles, particularly those with amine functionalities, serve as versatile building blocks for the combinatorial synthesis of compound libraries aimed at identifying novel therapeutic agents.[4] 4-Methyl-1H-indol-6-amine is a valuable starting material for generating diverse molecular architectures. Its indole ring system, substituted with a methyl group and an amino group, offers multiple points for chemical modification.
Solid-phase synthesis (SPS) provides a highly efficient method for the construction of such compound libraries, allowing for the rapid assembly of molecules and simplification of purification processes.[5] These application notes provide detailed protocols for the solid-phase synthesis of a diverse library of N-acylated and N-alkylated derivatives of this compound.
Potential Therapeutic Applications of a this compound Derived Library
Libraries of molecules derived from this compound are of significant interest for screening against various biological targets. The indole nucleus is a key component in many antimicrobial and anticancer agents.[1][3] Modifications at the 6-amino position can lead to compounds with potential activities as:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline or indole core that interacts with the hinge region of the kinase domain.
-
Antimicrobial Agents: The indole scaffold is present in various natural and synthetic antimicrobial compounds.[2]
-
Anti-inflammatory Agents: Some indole derivatives are known to inhibit enzymes like cyclooxygenase (COX), which are involved in inflammation.[2]
-
Neuroprotective Agents: Certain indole derivatives have shown potential in protecting against neuronal damage.[1]
Experimental Protocols
This section details the protocols for the solid-phase synthesis of a library of compounds based on the this compound scaffold. The general strategy involves the immobilization of the indole building block onto a solid support, followed by diversification at the amino group, and finally, cleavage from the resin.
1. Materials and Reagents
| Reagent/Material | Supplier | Grade |
| This compound | Commercial | >95% purity |
| 2-Chlorotrityl chloride (2-CTC) resin | Commercial | 100-200 mesh, 1.0-1.6 mmol/g loading |
| Diisopropylethylamine (DIPEA) | Commercial | Reagent grade |
| Dichloromethane (DCM) | Commercial | Anhydrous |
| Dimethylformamide (DMF) | Commercial | Anhydrous |
| Acetic Anhydride | Commercial | Reagent grade |
| Benzoyl Chloride | Commercial | Reagent grade |
| Benzyl Bromide | Commercial | Reagent grade |
| Trifluoroacetic acid (TFA) | Commercial | Reagent grade |
| Triisopropylsilane (TIS) | Commercial | Reagent grade |
| Diethyl ether | Commercial | Anhydrous |
| Various Carboxylic Acids and Alkyl Halides | Commercial | For library synthesis |
| HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | Commercial | Reagent grade |
| HOBt (1-Hydroxybenzotriazole) | Commercial | Reagent grade |
2. Overall Synthetic Workflow
The overall workflow for the solid-phase synthesis is depicted in the following diagram.
3. Protocol for Immobilization of this compound on 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the starting material to the solid support via the amino group.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 g, 1.2 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Preparation of Amine Solution: In a separate flask, dissolve this compound (350 mg, 2.4 mmol) and DIPEA (0.84 mL, 4.8 mmol) in anhydrous DCM (5 mL).
-
Loading Reaction: Drain the DCM from the swollen resin and add the amine solution. Agitate the mixture at room temperature for 4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add 1 mL of methanol and agitate for 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), methanol (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum for at least 2 hours.
4. Protocol for Library Diversification: N-Acylation
This protocol describes the acylation of the resin-bound indole amine with a carboxylic acid.
-
Resin Swelling: Swell the resin-bound this compound (100 mg, approx. 0.1 mmol) in anhydrous DMF (2 mL) for 30 minutes.
-
Activation of Carboxylic Acid: In a separate vial, dissolve the desired carboxylic acid (0.3 mmol), HBTU (113 mg, 0.3 mmol), HOBt (46 mg, 0.3 mmol), and DIPEA (0.1 mL, 0.6 mmol) in anhydrous DMF (1 mL). Allow the mixture to pre-activate for 5 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activated carboxylic acid solution. Agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and methanol (3 x 2 mL).
-
Drying: Dry the resin under vacuum.
| Parameter | Value |
| Resin Amount | 100 mg |
| Carboxylic Acid | 3 equivalents |
| HBTU/HOBt | 3 equivalents |
| DIPEA | 6 equivalents |
| Reaction Time | 4 hours |
| Reaction Temperature | Room Temperature |
5. Protocol for Library Diversification: N-Alkylation
This protocol describes the alkylation of the resin-bound indole amine with an alkyl halide.
-
Resin Swelling: Swell the resin-bound this compound (100 mg, approx. 0.1 mmol) in anhydrous DMF (2 mL) for 30 minutes.
-
Alkylation Reaction: Add the desired alkyl halide (0.5 mmol) and DIPEA (0.17 mL, 1.0 mmol) to the swollen resin. Agitate the mixture at 50°C for 12 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and methanol (3 x 2 mL).
-
Drying: Dry the resin under vacuum.
| Parameter | Value |
| Resin Amount | 100 mg |
| Alkyl Halide | 5 equivalents |
| DIPEA | 10 equivalents |
| Reaction Time | 12 hours |
| Reaction Temperature | 50°C |
6. Protocol for Cleavage and Purification
This protocol describes the release of the final compound from the solid support.
-
Resin Preparation: Place the dried, derivatized resin (approx. 100 mg) in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin and agitate at room temperature for 2 hours.[6][7]
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with an additional 1 mL of TFA.
-
Precipitation: Add the combined filtrate dropwise to 30 mL of cold diethyl ether. A precipitate should form.
-
Isolation: Centrifuge the mixture to pellet the precipitate. Decant the ether and wash the precipitate with cold diethyl ether (2 x 10 mL).
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude product by preparative HPLC.
| Cleavage Cocktail Component | Volume Percentage |
| Trifluoroacetic acid (TFA) | 95% |
| Triisopropylsilane (TIS) | 2.5% |
| Water (H₂O) | 2.5% |
7. Visualization of Diversification Strategy
The following diagram illustrates the diversification of the immobilized this compound to generate a library of amides and secondary amines.
The protocols outlined in these application notes provide a robust framework for the solid-phase synthesis of a diverse library of compounds derived from this compound. This approach allows for the efficient generation of novel molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation. The use of solid-phase synthesis facilitates high-throughput production and purification, accelerating the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for Indole Derivatives and Their Biological Targets
Disclaimer: Due to the limited availability of specific biological target data for 4-Methyl-1H-indol-6-amine derivatives in the public domain, this document provides a comprehensive overview of the biological targets of closely related indole and indazole derivatives. This information is intended to serve as a valuable resource for researchers by highlighting potential therapeutic applications and providing detailed experimental methodologies for assessing the activity of novel compounds based on the indole scaffold.
Overview of Biological Targets
Derivatives of the indole nucleus have been shown to interact with a diverse range of biological targets, demonstrating their potential in the development of therapeutics for various diseases, including cancer and neurological disorders. The following sections detail the key targets identified for indole and bioisosteric indazole compounds, along with quantitative data and relevant experimental protocols.
Data Presentation: Quantitative Bioactivity of Indole and Indazole Derivatives
The following tables summarize the in vitro and cellular activities of various indole and indazole derivatives against their respective biological targets.
Table 1: Kinase Inhibitory Activity
| Compound ID | Derivative Class | Target Kinase | Assay Type | IC50 / Ki | Cell Line | Cellular Assay IC50 | Reference |
| AZ20 | 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole | ATR | Biochemical (immunoprecipitated) | 5 nM | HT29 | 50 nM (Chk1 phosphorylation) | [1] |
| CPI-1205 | 1H-indole-3-carboxamide | EZH2 | Biochemical (SPA) | 2 nM | HeLa | 32 nM (H3K27me3 levels) | [2] |
Table 2: Enzyme and Receptor Inhibitory Activity
| Compound ID | Derivative Class | Target | Assay Type | IC50 / Ki | Notes | Reference |
| Compound (-)-19 | N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide | nNOS | Enzyme Inhibition | - | 90-fold selective over eNOS, 309-fold selective over iNOS | |
| Compound 36 | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Indazole bioisostere) | IDO1 | Protein Expression | - | Suppressed IDO1 protein expression | [2] |
| Compound 7n | 2,3-dihydro-benzo[3]oxazin-4-yl)-2-{4-[3-(1H-3indolyl)-propyl]-1-piperazinyl}-ethanamide | SERT | Radioligand Binding | Ki = 85 nM | - | |
| Compound 7n | 2,3-dihydro-benzo[3]oxazin-4-yl)-2-{4-[3-(1H-3indolyl)-propyl]-1-piperazinyl}-ethanamide | D2 Receptor | Radioligand Binding | Ki = 307 nM | - |
Table 3: Antiproliferative and Other Cellular Activities
| Compound ID | Derivative Class | Activity | Cell Line | IC50 | Reference |
| Compound 36 | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Indazole bioisostere) | Antiproliferative | HCT116 | 0.4 µM | [2] |
| Indolyl Sulfonamide Analogs | N-(1H-Indol-6-ylmethyl)benzenesulfonamide | Mitochondrial ATP Production Inhibition | Pancreatic Cancer Cells | <5 µM | |
| Compound 7d | N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide | Antiproliferative | HeLa | 0.52 µM | |
| Compound 7d | N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide | Antiproliferative | MCF-7 | 0.34 µM | |
| Compound 7d | N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide | Antiproliferative | HT-29 | 0.86 µM | |
| Compound 7d | N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide | Tubulin Polymerization Inhibition | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of indole derivative bioactivity.
ATR Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro inhibitory activity of a compound against Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.
Materials:
-
HeLa nuclear extracts
-
Anti-ATR antibody
-
Protein A-sepharose beads
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
Substrate protein (e.g., recombinant Chk1)
-
Test compound (dissolved in DMSO)
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager
Protocol:
-
Immunoprecipitate ATR kinase from HeLa nuclear extracts using an anti-ATR antibody and protein A-sepharose beads.
-
Wash the beads extensively to remove non-specific binding proteins.
-
Resuspend the beads in kinase assay buffer.
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction plate, combine the immunoprecipitated ATR, the substrate protein, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the phosphorylation of the substrate using a phosphorimager.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular Chk1 Phosphorylation Assay
Objective: To assess the ability of a compound to inhibit ATR-mediated phosphorylation of Chk1 in a cellular context.
Materials:
-
Human cancer cell line (e.g., HT29)
-
Cell culture medium and supplements
-
Test compound
-
DNA damaging agent (e.g., hydroxyurea or UV radiation)
-
Lysis buffer
-
Primary antibodies against phospho-Chk1 (Ser345) and total Chk1
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Western blotting apparatus and reagents
-
Chemiluminescence or fluorescence imaging system
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Induce DNA damage by treating the cells with a DNA damaging agent.
-
After the treatment period, wash the cells with PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phospho-Chk1 and total Chk1.
-
Incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable imaging system.
-
Quantify the band intensities and normalize the phospho-Chk1 signal to the total Chk1 signal.
-
Calculate the IC50 value by plotting the percentage of inhibition of Chk1 phosphorylation against the logarithm of the compound concentration.
EZH2 Inhibition Assay (Scintillation Proximity Assay)
Objective: To measure the inhibitory effect of a compound on the enzymatic activity of EZH2, a histone methyltransferase.
Materials:
-
Recombinant PRC2 complex (containing EZH2)
-
Biotinylated oligonucleotide substrate
-
[3H]-S-adenosylmethionine (SAM)
-
Streptavidin-coated SPA beads
-
Assay buffer
-
Test compound
-
Microplate scintillation counter
Protocol:
-
In a microplate, combine the PRC2 complex, biotinylated oligonucleotide substrate, and the test compound at various concentrations in the assay buffer.
-
Initiate the methyltransferase reaction by adding [3H]-SAM.
-
Incubate the plate at room temperature for a defined period.
-
Stop the reaction and add streptavidin-coated SPA beads.
-
Allow the beads to settle and capture the biotinylated, [3H]-methylated oligonucleotides.
-
Measure the radioactivity in close proximity to the beads using a microplate scintillation counter.
-
Calculate the IC50 value from the dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological targets of indole derivatives.
Caption: ATR Signaling Pathway Inhibition by Indole Derivatives.
Caption: Western Blot Workflow for Cellular Assays.
Caption: IDO1 Pathway Inhibition in Cancer Immunotherapy.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methyl-1H-indol-6-amine by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4-Methyl-1H-indol-6-amine using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound by silica gel column chromatography?
A1: The primary challenges stem from the compound's chemical properties. The presence of a basic amine group can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This can cause significant peak tailing, poor separation, and in some cases, irreversible adsorption of the compound to the stationary phase. Additionally, indole derivatives can be sensitive to prolonged exposure to acidic conditions, potentially leading to degradation on the column.
Q2: How do I choose an appropriate solvent system (eluent) for the column?
A2: The ideal solvent system should provide a retention factor (Rf) for this compound in the range of 0.2-0.4 on a TLC plate. A common starting point for aminoindoles is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. For instance, a hexane-ethyl acetate mixture is a good initial choice. If the compound does not move from the baseline, the polarity of the eluent should be gradually increased by adding a small percentage of a more polar solvent like methanol or dichloromethane.
Q3: My compound is streaking badly on the TLC plate and the column. What can I do to improve the separation?
A3: Streaking is a common issue when purifying amines on silica gel. To mitigate this, you can add a small amount of a basic modifier to your eluent. Typically, adding 0.5-2% of triethylamine (Et3N) or ammonia solution to the solvent system will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.
Q4: How can I visualize the colorless this compound on a TLC plate and during column fractionation?
A4: While the compound itself is colorless, it can be visualized on a TLC plate using a few methods:
-
UV Light: Indole derivatives are typically UV-active due to their aromatic structure. Under a UV lamp (254 nm), the compound will appear as a dark spot on a fluorescent TLC plate.
-
Staining:
-
Potassium Permanganate (KMnO4) stain: This is a general stain for organic compounds and will show the indole as a yellowish-brown spot on a purple background.
-
Vanillin or p-Anisaldehyde stain: These are also general-purpose stains that react with many functional groups to produce colored spots upon heating.
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, which typically produces a characteristic blue or purple color.
-
Q5: Are there alternative stationary phases I can use if silica gel is problematic?
A5: Yes, if you continue to face issues with silica gel, consider these alternatives:
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds like amines.
-
Amine-functionalized Silica: This is a modified silica gel where the surface silanol groups are capped with amine groups, creating a more inert surface that reduces tailing of basic analytes.
-
Reversed-Phase Silica (C18): For highly polar indole derivatives, reversed-phase chromatography using a C18 column with a mobile phase of water and acetonitrile or methanol (often with a modifier like formic acid or TFA) can be a very effective purification method.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound stuck at the baseline (Rf ≈ 0) | Eluent polarity is too low. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If necessary, add a small amount of methanol (1-5%). |
| Compound elutes with the solvent front (Rf ≈ 1) | Eluent polarity is too high. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. |
| Poor separation of the product from impurities | Inappropriate solvent system. | Screen a variety of solvent systems with different selectivities (e.g., dichloromethane/methanol, toluene/acetone). Ensure the chosen system provides a clear separation on TLC. |
| Significant peak tailing | Strong interaction between the amine and acidic silica. | Add a basic modifier (0.5-2% triethylamine or ammonia) to the eluent. Alternatively, use a less acidic stationary phase like neutral alumina or amine-functionalized silica. |
| Product degradation on the column | Compound is unstable on silica gel. | Minimize the time the compound spends on the column by using flash chromatography. Consider deactivating the silica gel with a base before use or switching to a more inert stationary phase like alumina. |
| Low recovery of the compound | Irreversible adsorption to the silica gel. | Use a basic modifier in the eluent. If the problem persists, consider using an alternative stationary phase. Ensure the compound is not degrading on the column. |
Quantitative Data Presentation
While specific quantitative data for the column chromatography of this compound is not extensively reported in the literature, the following table provides typical parameters based on the purification of structurally similar aminoindoles.[1]
| Parameter | Value / Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade for flash column chromatography. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | A common starting solvent system. The ratio should be optimized based on TLC. |
| Example Solvent Ratio | 4:1 to 2:1 (Hexane:EtOAc) | This is a typical range for similar aminoindoles.[1] The exact ratio will depend on the specific impurities. |
| Target Rf Value | 0.2 - 0.4 | This range generally provides the best separation in column chromatography. |
| Loading Capacity | 1-5% (w/w) of silica gel | A conservative loading is recommended to ensure good separation. |
| Typical Yield | 70-90% | Recovery can be lower if there are issues with tailing or degradation. |
Experimental Protocols
Protocol 1: Standard Silica Gel Flash Column Chromatography
This protocol is a general guideline for the purification of this compound on a gram scale.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass column for flash chromatography
-
TLC plates (silica gel coated)
-
Collection tubes
-
UV lamp and/or appropriate TLC stain
2. Method Development (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp and/or with a stain.
-
Adjust the solvent system ratio until the desired product has an Rf value between 0.2 and 0.4. If tailing is observed, add 1% triethylamine to the eluent.
3. Column Preparation:
-
Pack a glass column with silica gel using the chosen eluent (wet packing is recommended).
-
Ensure the silica bed is well-compacted and level.
-
Pre-elute the column with the mobile phase until the packing is stable.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
5. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
6. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues during the column chromatography of this compound.
Experimental Workflow
Caption: A step-by-step experimental workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Recrystallization of 4-Methyl-1H-indol-6-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 4-Methyl-1H-indol-6-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Problem: The compound does not dissolve in the chosen solvent, even when heated.
-
Possible Cause: The solvent is not polar enough to dissolve the polar indole amine.
-
Solution:
-
Increase Polarity: Try a more polar solvent. Based on the solubility of related compounds, consider solvents like ethanol, methanol, or acetone. 4-Methylindole, a structurally similar compound, is soluble in ethanol, ethyl ether, and acetone.
-
Solvent Mixture: Use a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, e.g., methanol or ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is less soluble, e.g., water or a non-polar solvent like hexane) until the solution becomes slightly cloudy (turbid). Reheat the mixture until it is clear and then allow it to cool slowly.
-
Acidification: For amine compounds, recrystallization can sometimes be achieved from acidic solutions.[1] Consider using a dilute solution of a non-reactive acid, which may form a more soluble salt that can then be crystallized. However, be mindful that this may result in the isolation of the salt form of your compound.
-
Problem: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used, resulting in a solution that is not saturated at the lower temperature.
-
Solution 1:
-
Evaporation: Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow the solution to cool again.
-
Test for Saturation: Before boiling off a large amount of solvent, you can test for saturation by dipping a glass rod into the solution and then removing it. If a solid film forms on the rod as the solvent evaporates, the solution is likely saturated.
-
-
Possible Cause 2: The solution is supersaturated.
-
Solution 2:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for other crystals to grow upon.
-
Reduced Temperature: Cool the solution in an ice bath to further decrease the solubility of your compound.
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the compound is precipitating from a highly concentrated solution at a temperature above its melting point. The melting point of the related compound, 6-aminoindole, is 75-79 °C.[2] If this compound has a similar melting point, using a high-boiling point solvent could lead to oiling out.
-
Solution:
-
Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.
-
Slower Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before transferring it to an ice bath.
-
Change Solvent System: Choose a solvent with a lower boiling point or use a solvent mixture that allows for crystallization at a lower temperature.
-
Problem: The recrystallized product has a low yield.
-
Possible Cause 1: Too much solvent was used during dissolution.
-
Solution 1: Use the minimum amount of near-boiling solvent necessary to fully dissolve the crude product.[3]
-
Possible Cause 2: Premature crystallization during hot filtration.
-
Solution 2:
-
Use a pre-heated funnel and filter paper.
-
Keep the solution at or near its boiling point during the filtration process.
-
Add a small excess of the hot solvent before filtration to ensure the compound remains dissolved. This excess can be evaporated after filtration.
-
-
Possible Cause 3: The compound has significant solubility in the cold solvent.
-
Solution 3:
-
Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Problem: The product is colored, but should be colorless.
-
Possible Cause: Colored impurities are present in the crude material.
-
Solution:
-
Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight). The colored impurities will adsorb to the surface of the charcoal.[3]
-
Hot Filtration: Perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that some of your product may also be adsorbed by the charcoal, potentially reducing the yield.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for the recrystallization of this compound?
Q2: How can I perform a small-scale solubility test?
A2:
-
Place a small amount of your crude this compound (e.g., 10-20 mg) into a small test tube.
-
Add a few drops of the solvent you are testing and observe the solubility at room temperature.
-
If the compound does not dissolve, gently heat the test tube in a warm water bath or on a hot plate.
-
If the compound dissolves in the hot solvent, allow the test tube to cool to room temperature and then in an ice bath.
-
Observe if crystals form upon cooling. A good recrystallization solvent will show high solubility at elevated temperatures and low solubility at low temperatures.[3]
Q3: Is it better to use a single solvent or a mixed solvent system?
A3: A single solvent is generally preferred for its simplicity.[5] However, if a suitable single solvent cannot be found, a two-solvent (mixed) system can be very effective.[5] The key is that the compound should be soluble in the first solvent (the "good" solvent) and insoluble in the second solvent (the "poor" solvent), and the two solvents must be miscible.
Q4: My compound is an amine. Are there any special precautions I should take?
A4: Amines can be susceptible to oxidation, which may lead to discoloration. While not always necessary, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can help to prevent this. Additionally, some amines can be recrystallized from acidic solutions, which can be a useful alternative if common organic solvents are not effective.[1]
Data Presentation
While specific quantitative solubility data for this compound is not available in the searched literature, the following table summarizes the properties of structurally related compounds to guide solvent selection.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility Information |
| 4-Methylindole | C₉H₉N | 131.17 | 5 | Soluble in ethanol, ethyl ether, and acetone; insoluble in water.[4] |
| 6-Aminoindole | C₈H₈N₂ | 132.16 | 75-79 | No specific solubility data found. |
| 4-Methyl-1H-indol-5-amine | C₉H₁₀N₂ | 146.19 | Not available | No specific solubility data found. |
| This compound | C₉H₁₀N₂ | 146.19 | Not available | No specific solubility data found. |
Experimental Protocols
General Protocol for Recrystallization of this compound
This is a general procedure and may require optimization based on the specific impurities present in your sample.
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[3][5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry, or by placing them in a vacuum oven at a temperature well below the compound's melting point.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Logical workflow for selecting a suitable recrystallization solvent.
References
Overcoming regioselectivity issues in 4-Methyl-1H-indol-6-amine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on overcoming regioselectivity challenges in the synthesis of 4-Methyl-1H-indol-6-amine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of 4-methylindole not a recommended method for synthesizing this compound?
A1: Direct nitration of 4-methylindole is highly prone to regioselectivity issues, leading to a mixture of several nitroisomers. The methyl group at the C4-position and the pyrrole ring's inherent reactivity direct nitration to multiple positions, primarily C3, C5, and C7, in addition to the desired C6-position. The separation of these isomers is often challenging due to their similar physical properties, resulting in low yields of the desired 4-methyl-6-nitroindole precursor.
Q2: What is the most reliable method to achieve high regioselectivity in the synthesis of this compound?
A2: The Leimgruber-Batcho indole synthesis is the recommended method for a highly regioselective synthesis of this compound. This method starts with a commercially available or readily synthesized ortho-nitrotoluene derivative where the substitution pattern is already established, thus avoiding the problematic nitration of the indole ring. For the synthesis of this compound, a suitable starting material would be 4-methyl-2,5-dinitrotoluene.
Q3: What are the key steps in the Leimgruber-Batcho synthesis for this target molecule?
A3: The synthesis involves two main steps:
-
Enamine Formation: Reaction of the starting o-nitrotoluene derivative (e.g., 4-methyl-2,5-dinitrotoluene) with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-amino-nitrostyrene intermediate.
-
Reductive Cyclization: Reduction of the nitro group and subsequent cyclization of the resulting amine onto the enamine to form the indole ring. Common reducing agents for this step include catalytic hydrogenation (e.g., H₂/Pd-C), iron in acetic acid, or sodium dithionite.
Q4: How can I confirm the identity and purity of the final this compound product?
A4: A combination of analytical techniques should be employed. High-Performance Liquid Chromatography (HPLC) is crucial for assessing purity and separating any remaining isomers. The identity of the product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The spectroscopic data should be compared with known literature values or with data from a certified reference standard if available.
Troubleshooting Guides
Problem 1: Low Yield or No Reaction in the Enamine Formation Step
| Possible Cause | Suggested Solution |
| Low reactivity of the starting o-nitrotoluene. | The methyl group's acidity is crucial. Ensure the starting material is of high purity. For less reactive substrates, the addition of a base like pyrrolidine can catalyze the reaction by forming a more reactive enamine with the formamide acetal. |
| Decomposition of the formamide acetal. | Use freshly opened or properly stored N,N-dimethylformamide dimethyl acetal (DMF-DMA). It is sensitive to moisture and can hydrolyze, reducing its effectiveness. |
| Incorrect reaction temperature. | The reaction typically requires heating. Optimize the temperature based on the specific substrate. A common starting point is refluxing in a suitable solvent like DMF. |
| Presence of moisture in the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can quench the reagents and intermediates. |
Problem 2: Mixture of Isomers in the Final Product
| Possible Cause | Suggested Solution |
| Use of an inappropriate synthetic route (e.g., direct nitration of 4-methylindole). | Switch to a more regioselective method like the Leimgruber-Batcho synthesis starting from a pre-functionalized aromatic precursor. |
| Isomeric impurities in the starting material. | Verify the purity of the starting o-nitrotoluene derivative by NMR or GC-MS. If necessary, purify the starting material before use. |
| Side reactions during reductive cyclization. | The choice of reducing agent and reaction conditions can influence the outcome. For dinitro compounds, selective reduction of one nitro group might be challenging. Catalytic hydrogenation with careful control of stoichiometry and reaction time can be effective. Alternatively, chemical reducing agents like SnCl₂ or Fe/HCl can be explored. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Co-elution of isomers in column chromatography. | Optimize the chromatographic conditions. For HPLC, screen different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions. Gradient elution is often more effective than isocratic elution for separating closely related compounds. Consider using Supercritical Fluid Chromatography (SFC) for challenging separations. |
| Product instability. | Aminoindoles can be sensitive to air and light. Perform purification steps promptly after synthesis and store the final product under an inert atmosphere (e.g., argon or nitrogen) and protected from light. |
| Poor peak shape in HPLC. | For basic compounds like aminoindoles, peak tailing can occur due to interactions with residual silanol groups on the silica-based stationary phase. Add a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (0.1% v/v) to improve peak shape. |
Data Presentation
Table 1: Comparison of Synthetic Routes for 4-Methyl-6-nitroindole
| Synthetic Route | Starting Material | Key Reagents | Typical Yield of 6-Nitro Isomer | Major Isomeric Impurities | Reference |
| Direct Nitration | 4-Methylindole | HNO₃/H₂SO₄ | Low (often <20%) | 3-nitro, 5-nitro, 7-nitro, and dinitro derivatives | [1] |
| Leimgruber-Batcho | 4-Methyl-2,5-dinitrotoluene | 1. DMF-DMA2. Reducing agent | High (expected >70%) | Minimal, dependent on starting material purity | [2][3] |
Experimental Protocols
Protocol 1: Leimgruber-Batcho Synthesis of this compound
This protocol is adapted from the general Leimgruber-Batcho synthesis methodology.
Step 1: Synthesis of 1-(2-(Dimethylamino)vinyl)-4-methyl-2,5-dinitrobenzene
-
To a solution of 4-methyl-2,5-dinitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL per 1 g of starting material), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 3-4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the volatile components under reduced pressure.
-
The resulting crude enamine, a dark-colored solid or oil, can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.
Step 2: Reductive Cyclization to this compound
-
Dissolve the crude enamine from the previous step in a suitable solvent such as methanol or ethanol (10-20 mL per 1 g of enamine).
-
Add Palladium on carbon (10% w/w, 0.1 eq by weight) to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting enamine is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Leimgruber-Batcho synthesis workflow for this compound.
Caption: Logical diagram illustrating the problem and solution for regioselective synthesis.
References
Technical Support Center: Synthesis of 4-Methyl-1H-indol-6-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Methyl-1H-indol-6-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is commonly prepared via a multi-step synthesis involving the formation of a substituted nitroindole followed by reduction.
Issue 1: Low Yield or No Product in the Indole Formation Step (e.g., Fischer Indole Synthesis)
| Potential Cause | Troubleshooting Steps |
| Incorrect Acidity | The Fischer indole synthesis is acid-catalyzed.[1] Ensure the appropriate acid (Brønsted or Lewis) and concentration are used.[1] Test a range of acid catalysts (e.g., HCl, H₂SO₄, ZnCl₂, PPA) on a small scale.[1] |
| Unsuitable Reaction Temperature | Fischer indole syntheses often necessitate elevated temperatures for the reaction to proceed effectively.[2] Monitor the reaction temperature closely and consider a step-wise increase in temperature on a small-scale trial. |
| Steric or Electronic Hindrance | The substituents present on the aromatic ring can influence the reactivity of the starting materials.[2] In cases of significant hindrance, consider employing more forceful reaction conditions, such as higher temperatures or the use of a stronger acid.[2] |
| Side Reactions (Cleavage) | Under acidic conditions, the hydrazone intermediate may undergo cleavage, leading to byproducts like aniline and 3-methylindole instead of the desired indole.[3] |
| Formation of Regioisomers | When using an unsymmetrical ketone in a Fischer synthesis, the formation of two distinct regioisomers is possible.[2] For the synthesis of a 2-methyl-indole derivative, acetone is the recommended ketone to avoid this issue.[2] |
Issue 2: Incomplete Reduction of the Nitro Group
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst or Reagent | For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and active.[4] For metal-acid reductions (e.g., SnCl₂/HCl), use finely powdered and activated metal.[2] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. |
| Incorrect Stoichiometry of Reducing Agent | Ensure the correct molar equivalents of the reducing agent are used. An excess may be required to drive the reaction to completion. |
| Formation of Hydroxyamino Intermediate | In some cases, the reduction may stop at the hydroxyamino stage.[5] Modifying the reducing agent or reaction conditions can promote complete reduction to the amine. |
Issue 3: Formation of Impurities and Side-Products
| Potential Cause | Troubleshooting Steps |
| Over-reduction | During catalytic hydrogenation, the indole ring itself can be reduced to an indoline under harsh conditions (e.g., high pressure, prolonged reaction time).[2] Carefully monitor the reaction and stop it once the starting material is consumed. |
| Polymerization/Tar Formation | Indoles can be unstable in strongly acidic environments, which can lead to the formation of polymeric tars.[2] If utilizing a Fischer synthesis, the use of a milder Lewis acid, such as ZnCl₂, may be preferable to strong Brønsted acids like H₂SO₄.[2] |
| Oxidation of the Final Product | Aminoindoles can be susceptible to air oxidation, leading to colored impurities.[6] Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) and store the final product in a dark place under inert gas.[2] |
| Incomplete Removal of Reagents | Residual acids or bases from the workup can affect the purity and stability of the final product. Ensure thorough washing and neutralization steps are performed. Amines can often be removed by washing with a dilute acid solution.[7] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and effective strategy involves a multi-step synthesis starting from a substituted nitrotoluene. A plausible pathway is the Batcho-Leimgruber indole synthesis, which involves the formation of an enamine from a dinitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[5][6] The final step is the reduction of the remaining nitro group to the desired amine. Another classic approach is the Fischer indole synthesis.[8]
Q2: What are the key starting materials for a plausible synthesis?
A2: For a route involving nitration and reductive cyclization, a suitable starting material would be 4-methyl-3,5-dinitrotoluene. This can be reacted to form an enamine intermediate which then undergoes cyclization and reduction.[5]
Q3: Should the amine group be protected during the synthesis?
A3: It is highly strategic to introduce the amino group at the final stage of the synthesis. This is typically achieved by carrying a nitro group through the synthetic sequence and then reducing it to the amine in the last step.[2] This approach prevents unwanted side reactions that the reactive amino group might undergo under the conditions of indole ring formation.[2]
Q4: What are some common side-products to expect?
A4: Potential side-products depend on the synthetic route. In the Fischer indole synthesis, regioisomers and cleavage products can form.[2][3] During the reduction of a nitroindole, incomplete reduction can lead to nitroso or hydroxylamino intermediates. Over-reduction can result in the saturation of the indole ring to form an indoline.[2] Polymerization can also occur under strong acid conditions.[2]
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved by column chromatography on silica gel.[9][10] Due to the basic nature of the amine, it may be beneficial to use a solvent system containing a small amount of a basic modifier (e.g., triethylamine) to prevent streaking on the column. Recrystallization from a suitable solvent system can also be an effective purification method.
Q6: What are the recommended storage conditions for this compound?
A6: Aminoindoles can be sensitive to light and air. It is recommended to store the compound in a tightly sealed container, in a dark and cool place (refrigerated at 2-8°C), and under an inert atmosphere such as argon or nitrogen to prevent degradation.[2]
Experimental Protocols
A general protocol for the final reduction step is provided below as an example.
Protocol: Reduction of 6-Nitro-4-methyl-1H-indole to this compound
Materials:
-
6-Nitro-4-methyl-1H-indole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-nitro-4-methyl-1H-indole (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution in portions.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by adding a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
Technical Support Center: Protecting Group Strategies for 4-Methyl-1H-indol-6-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting and implementing protecting group strategies for 4-Methyl-1H-indol-6-amine. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic chemistry workflows.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group of this compound?
The primary amino group at the 6-position of the indole is nucleophilic and can participate in undesired side reactions during various synthetic transformations. Protection of this amine is crucial to ensure chemoselectivity, directing reactions to other desired positions on the indole ring or other functional groups within the molecule.
Q2: What are the most common protecting groups for the amino group of this compound?
The most widely used protecting groups for aromatic amines, including this compound, are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. These groups form stable carbamates that are generally inert to a wide range of reaction conditions.
Q3: Should the indole nitrogen (N-1) also be protected?
The indole N-H proton is weakly acidic and can be deprotonated under basic conditions, or the nitrogen can act as a nucleophile. In reactions involving strong bases or electrophiles, protection of the indole nitrogen is often recommended to prevent N-alkylation, N-acylation, or other side reactions. Common protecting groups for the indole nitrogen include tosyl (Ts), benzyl (Bn), and Boc. The choice of protecting group for the indole nitrogen should be orthogonal to the one used for the exocyclic amine to allow for selective deprotection.
Q4: What is an orthogonal protecting group strategy and why is it important?
An orthogonal protecting group strategy involves using multiple protecting groups in a molecule that can be removed under different, specific conditions without affecting the others.[1] This is critical in multi-step syntheses where sequential manipulation of different functional groups is required. For instance, you might protect the exocyclic amine with a Boc group (acid-labile) and the indole nitrogen with a benzyl group (removable by hydrogenolysis), allowing for selective deprotection of either group as needed.
Protecting Group Selection and Comparison
The choice of protecting group depends on the planned synthetic route and the stability of the substrate to the required deprotection conditions. The following table summarizes the properties of the two most common amino protecting groups for this compound.
| Protecting Group | Reagent for Protection | General Conditions for Protection | General Conditions for Deprotection | Stability |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., Et₃N, DMAP, NaHCO₃), Solvent (e.g., THF, DCM, MeCN), Room Temperature | Acidic (e.g., TFA in DCM; HCl in dioxane) | Stable to base, hydrogenolysis, and weak nucleophiles. |
| Cbz (Z) | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, K₂CO₃), Solvent (e.g., THF/H₂O, Dioxane), 0 °C to Room Temperature | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. |
Experimental Protocols
Protocol 1: Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in THF or DCM.
-
Add triethylamine (1.2 equiv) or a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (4-methyl-1H-indol-6-yl)carbamate.
Protocol 2: Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., 2:1).[2]
-
Add sodium bicarbonate (2.0 equiv).[2]
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 equiv) dropwise.[2]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[2]
-
Dilute the reaction mixture with water and extract with ethyl acetate.[2]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel to yield benzyl (4-methyl-1H-indol-6-yl)carbamate.
Troubleshooting Guides
Issue 1: Incomplete Boc Protection
| Possible Cause | Troubleshooting Steps |
| Low reactivity of the aromatic amine. | * Increase the reaction temperature to 40-50 °C. * Use a more efficient catalyst, such as DMAP, in catalytic amounts. * Increase the equivalents of (Boc)₂O to 1.5-2.0. |
| Inadequate base. | * Ensure the base is not sterically hindered and is of sufficient strength. Triethylamine or diisopropylethylamine are common choices. |
| Poor solubility of starting material. | * Try a different solvent system, such as a mixture of THF and DMF, to improve solubility. |
Issue 2: Side Reactions During Boc Protection
| Side Product | Cause | Prevention |
| Di-Boc protected amine | Use of a strong base (e.g., n-BuLi) or prolonged reaction times with excess (Boc)₂O. | Use a milder base like Et₃N or NaHCO₃ and control the stoichiometry of (Boc)₂O. |
| N-1 Boc protection of the indole | The indole nitrogen can also be acylated by (Boc)₂O, especially under forcing conditions. | Use milder conditions and monitor the reaction closely. If N-1 protection is desired, a separate step with a stronger base may be necessary. |
Issue 3: Incomplete Cbz Protection
| Possible Cause | Troubleshooting Steps |
| Decomposition of Cbz-Cl. | * Ensure the Cbz-Cl is fresh and has been stored properly. * Add the Cbz-Cl at 0 °C to minimize decomposition. |
| pH of the reaction is not optimal. | * Maintain a basic pH (8-10) throughout the reaction to ensure the amine is deprotonated and nucleophilic. |
Issue 4: Challenges with Cbz Deprotection (Hydrogenolysis)
| Problem | Possible Cause | Solution |
| Slow or incomplete reaction. | * Catalyst poisoning: Sulfur-containing compounds or other impurities can poison the palladium catalyst. * Poor catalyst activity: The Pd/C may be old or of low quality. | * Purify the starting material to remove any potential catalyst poisons. * Use fresh, high-quality Pd/C. Increase the catalyst loading if necessary. |
| Reduction of other functional groups. | The indole ring itself or other functional groups may be susceptible to reduction under hydrogenolysis conditions. | * Consider using transfer hydrogenation (e.g., with ammonium formate or cyclohexene as the hydrogen source) which can sometimes be milder. * Carefully monitor the reaction and stop it as soon as the Cbz group is cleaved. |
Visual Workflows
Caption: Decision workflow for selecting a protecting group.
Caption: Troubleshooting workflow for Boc deprotection.
References
Troubleshooting low yields in 4-Methyl-1H-indol-6-amine reactions
Welcome to the technical support center for the synthesis of 4-Methyl-1H-indol-6-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and answers to frequently asked questions (FAQs) to overcome common challenges and improve reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the Leimgruber-Batcho indole synthesis, a common route for this class of compounds.[1][2]
Question 1: My overall yield for the synthesis of this compound is significantly lower than expected. What are the primary factors to investigate?
Low overall yields in multi-step syntheses can be attributed to several factors. A systematic evaluation of your experimental setup and conditions is the first step.[3]
-
Purity of Starting Materials : Impurities in your starting materials, such as the initial 4-methyl-3,5-dinitrotoluene derivative, can introduce competing side reactions that consume reagents and complicate purification.[4] Always ensure the purity of reactants before starting.
-
Reaction Conditions : Each step of the synthesis has optimal conditions. Sub-optimal temperature, reaction time, or catalyst concentration can drastically reduce yields.[3][4] It is crucial to monitor reactions (e.g., by TLC) to determine the optimal time for quenching.[3]
-
Atmospheric Control : Certain intermediates, particularly organometallic reagents or activated species, may be sensitive to air or moisture. Using dry solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of these sensitive compounds.[3]
-
Inefficient Purification : Product loss during workup and purification steps is a common cause of low yields. Re-evaluate your extraction and chromatography methods to ensure they are optimized for your target compound.
Question 2: The initial enamine formation step is inefficient, showing a lot of unreacted starting material. How can I improve this conversion?
The formation of the enamine from the substituted toluene and a formamide acetal (like N,N-dimethylformamide dimethyl acetal, DMF-DMA) is a critical step in the Leimgruber-Batcho synthesis.[2][5]
-
Reagent Stoichiometry : Ensure that at least a stoichiometric amount, and often a slight excess, of the formamide acetal is used to drive the reaction to completion.
-
Temperature and Reaction Time : While these reactions are often run at elevated temperatures, excessive heat can cause decomposition. The reaction should be monitored by TLC or NMR to find the optimal balance between reaction rate and stability. A typical procedure involves heating the mixture under reflux for an extended period (e.g., 48 hours) to ensure completion.[2]
-
Solvent Choice : The choice of solvent can influence the solubility of reactants and the reaction rate. Toluene is a common solvent for this step.[1]
Question 3: The reductive cyclization of the enamine to the indole is giving a low yield. What are the potential causes and solutions?
The reductive cyclization is the key step that forms the indole ring. The choice of reducing agent and reaction conditions are paramount for success.[6]
-
Choice of Reducing Agent : The selection of the reducing agent is critical and allows for selective synthesis.
-
For selective reduction to (4-amino-1H-indol-6-yl) derivatives : Catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst like Pd/C) is often effective. One study achieved an 81% yield for a similar phosphonate derivative using this method.[1]
-
For reduction to (4-nitro-1H-indol-6-yl) derivatives : Reagents like SnCl₂ in an acidic medium are commonly used to selectively reduce one nitro group and facilitate cyclization, leaving other nitro groups intact.[1][7]
-
-
Catalyst Activity : If using catalytic hydrogenation, ensure the catalyst is active. Using a fresh batch of catalyst or increasing the catalyst loading can improve results.
-
Hydrogen Pressure : For hydrogenations, the pressure of H₂ gas can be a critical parameter. Some reactions require elevated pressures to proceed efficiently.[1]
-
pH Control : In reductions using dissolving metals like SnCl₂, maintaining an acidic environment is often necessary to facilitate the reaction.[7]
Question 4: I am observing significant byproduct formation, which is complicating purification. What are the likely side reactions?
Side reactions are a common source of yield loss in indole syntheses.
-
Polymerization : The acidic conditions sometimes used for cyclization can lead to the formation of polymeric tars, especially at high temperatures.[8] Careful control of temperature and acid concentration is necessary to minimize this.
-
Incomplete Cyclization : If the reduction of the nitro group is faster than the cyclization, you may isolate the amino-enamine intermediate without the desired indole ring.
-
Over-reduction : In syntheses targeting a nitro-indole, harsh reducing conditions can lead to the undesired reduction of all nitro groups.
-
N-N Bond Cleavage (in Fischer Indole Synthesis) : While the Leimgruber-Batcho is common, if a Fischer-Indole approach is used, a major side reaction is the cleavage of the hydrazone's N-N bond, which prevents indole formation.[6]
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound? A common and effective method is the Leimgruber-Batcho indole synthesis.[2][5] This route typically starts with a substituted o-nitrotoluene (in this case, a derivative of 4-methyl-3,5-dinitrotoluene), which is first reacted with a formamide acetal to form an enamine. This intermediate then undergoes reductive cyclization to form the indole ring system.[1][2]
Q2: How critical is the purity of the starting 4-methyl-3,5-dinitrotoluene derivative? Extremely critical. Impurities in starting materials can lead to unwanted side reactions, lower the yield of the desired product, and significantly complicate the purification process.[4] It is highly recommended to purify the starting materials before use.
Q3: What are the typical yields I can expect for the reductive cyclization step? Yields are highly dependent on the specific substrate and reaction conditions. However, for analogous (4-amino-1H-indol-6-yl)phosphonate syntheses using catalytic hydrogenation, yields of around 73-81% have been reported for the final reductive cyclization step.[1] For the formation of a (4-nitro-1H-indol-6-yl)phosphonate, a 75% yield was achieved.[1]
Quantitative Data Summary
The following tables summarize reaction yields for syntheses of structurally similar indole derivatives, providing a benchmark for expected outcomes.
Table 1: Yields for the Synthesis of Indole Phosphonate Analogs via Leimgruber-Batcho Synthesis
| Compound | Step | Reagents & Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Dimethyl (4-nitro-1H-indol-6-yl)phosphonate | Reductive Cyclization | SnCl₂·2H₂O, EtOH, reflux | 75% | [1] |
| Diethyl (4-amino-1H-indol-6-yl)phosphonate | Reductive Cyclization | H₂ (1 bar), 10% Pd/C, EtOH, 20°C | 81% | [1] |
| Di-isopropyl (4-amino-1H-indol-6-yl)phosphonate | Reductive Cyclization | H₂ (50 bar), 10% Pd/C, EtOH, 70°C | 73% |[1] |
Visual Schematics
Caption: Troubleshooting decision tree for low reaction yields.
Caption: Workflow for the Leimgruber-Batcho indole synthesis.
Detailed Experimental Protocols
Protocol: Synthesis of this compound via Leimgruber-Batcho Synthesis
This protocol is adapted from procedures for structurally related compounds.[1][2] Users should perform their own optimization.
Step 1: Synthesis of the Enamine Intermediate
-
Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material (e.g., a 4-methyl-3,5-dinitrophenyl derivative, 1.0 eq) in a suitable dry solvent such as toluene.
-
Reagent Addition : Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, ~1.5 - 2.0 eq) to the solution.
-
Reaction : Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure to obtain the crude enamine intermediate, which can often be used in the next step without further purification.
Step 2: Reductive Cyclization to this compound
-
Setup : Dissolve the crude enamine intermediate (1.0 eq) from Step 1 in a solvent such as ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Catalyst Addition : Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10 mol %).
-
Reaction : Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (H₂). The reaction can be run at atmospheric pressure or higher, depending on the reactivity of the substrate. Stir the mixture vigorously at room temperature until TLC analysis indicates the completion of the reaction.
-
Workup : Once complete, carefully purge the reaction vessel with nitrogen to remove all hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification : Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Scaling Up the Synthesis of 4-Methyl-1H-indol-6-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of 4-Methyl-1H-indol-6-amine. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, primarily focusing on the robust and scalable Leimgruber-Batcho indole synthesis.
Issue 1: Low Yield or Incomplete Formation of the Enamine Intermediate
-
Question: We are observing a low yield of the enamine intermediate during the reaction of the starting dinitrophenyl compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA). What are the potential causes and solutions?
-
Answer: Low yields in the enamine formation step are often attributed to several factors. Firstly, the purity of the starting materials and reagents is crucial; ensure that the dinitrophenyl precursor and DMF-DMA are of high purity and handled under anhydrous conditions. The reaction temperature is another critical parameter. While the condensation is typically carried out by heating in a solvent like DMF, the optimal temperature may need to be determined empirically. Forcing the reaction at excessively high temperatures can lead to decomposition. Lastly, the reactivity of the starting material plays a significant role. The presence of two nitro groups in the precursor, (4-methyl-3,5-dinitrophenyl) derivatives, generally facilitates the enamine formation due to the increased acidity of the methyl protons.
Issue 2: Incomplete Reductive Cyclization
-
Question: During the reductive cyclization of the enamine intermediate to form the indole ring, we are isolating unreacted starting material or partially reduced intermediates. How can we drive the reaction to completion?
-
Answer: Incomplete cyclization can be a significant hurdle. The choice and amount of the reducing agent are paramount.[1] A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel) or chemical reducing agents (e.g., SnCl₂, Fe/acetic acid, titanium (III) chloride).[1][2] For the synthesis of aminoindoles from dinitro precursors, a sufficient excess of the reducing agent is necessary to reduce both nitro groups. For instance, when using titanium (III) chloride for the reduction of a dinitro-enamine, approximately 12 equivalents may be required to obtain the corresponding aminoindole in high yield.[1] Reaction time and temperature are also critical; ensure the reaction is monitored to completion (e.g., by TLC or LC-MS) before workup.
Issue 3: Formation of Tar or Polymeric Byproducts
-
Question: We are observing the formation of a significant amount of tar-like substances during the synthesis, especially at a larger scale. What measures can be taken to minimize this?
-
Answer: Tar formation is a common issue in indole synthesis, often exacerbated by strong acidic conditions and high temperatures. While the Leimgruber-Batcho synthesis is generally milder than the Fischer indole synthesis, localized overheating or prolonged reaction times can still lead to polymerization. On a larger scale, efficient heat and mass transfer are critical. Ensure adequate stirring and temperature control, possibly through the use of a jacketed reactor. Running the reaction at a higher dilution can also favor the desired intramolecular cyclization over intermolecular polymerization.
Issue 4: Difficulties in Product Purification
-
Question: The purification of the final this compound is proving to be challenging due to persistent impurities. What are the recommended purification strategies?
-
Answer: Purification of aminoindoles can be complicated by their polarity and potential for oxidation. Column chromatography on silica gel is a standard and effective method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., with ethyl acetate or methanol), can effectively separate the desired product from less polar impurities. It is also important to handle the purified product under an inert atmosphere to prevent degradation, as aminoindoles can be sensitive to air and light.
Frequently Asked Questions (FAQs)
-
Question 1: What is the most suitable synthetic route for the scalable synthesis of this compound?
-
Answer 1: The Leimgruber-Batcho indole synthesis is a highly recommended method for preparing substituted indoles, especially on a larger scale, due to its generally high yields and mild reaction conditions.[2][3] This method involves the condensation of a substituted o-nitrotoluene derivative (in this case, a derivative of 4-methyl-3,5-dinitrotoluene) with a formamide acetal, followed by reductive cyclization of the resulting enamine.[3][4][5]
-
Question 2: What are the key starting materials for the Leimgruber-Batcho synthesis of this compound?
-
Answer 2: A plausible starting material is a (4-methyl-3,5-dinitrophenyl) derivative, which can be synthesized from p-tolyl compounds through nitration.[4] This dinitrophenyl compound is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the key enamine intermediate.[4]
-
Question 3: What are the critical process parameters to monitor during scale-up?
-
Answer 3: Key parameters to monitor during scale-up include:
-
Temperature control: Exothermic reactions, particularly during nitration and reduction steps, require efficient heat dissipation to prevent side reactions and ensure safety.
-
Rate of reagent addition: The rate of addition of reagents can significantly impact local concentrations and temperature, affecting the impurity profile.
-
Mixing efficiency: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Purity of starting materials: Impurities that are negligible at the lab scale can have a significant impact on larger-scale reactions.
-
-
Question 4: How does the choice of reducing agent affect the final product?
-
Answer 4: The choice of reducing agent can influence the selectivity and yield of the reaction. For the synthesis of 4-aminoindoles from dinitro precursors, a strong reducing system capable of reducing both nitro groups is required. The amount of the reducing agent is also critical; using a limited amount of a reagent like titanium (III) chloride on a dinitro compound can lead to the formation of a 1-hydroxy-4-nitroindole instead of the desired aminoindole.[1]
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a Representative Aminoindole
| Parameter | Lab-Scale (Representative) | Pilot-Scale (Projected) |
| Starting Material | 2,6-Dinitrotoluene | 2,6-Dinitrotoluene |
| Batch Size | 5 g | 5 kg |
| Solvent Volume | 100 mL | 100 L |
| Reducing Agent | TiCl₃ (12 eq) | TiCl₃ (12 eq) |
| Reaction Temperature | Room Temperature | 20-25 °C (controlled) |
| Reaction Time | 1 hour | 2-3 hours (monitored) |
| Overall Yield | ~83% | 75-80% |
Note: Data for the pilot scale is projected based on common observations during the scale-up of similar chemical processes. Actual results may vary.
Experimental Protocols
Adapted Protocol for the Leimgruber-Batcho Synthesis of this compound
Disclaimer: This is an adapted protocol based on the synthesis of closely related compounds and should be optimized for the specific application.
Step 1: Synthesis of the Enamine Intermediate
-
In a clean, dry, multi-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve the (4-methyl-3,5-dinitrophenyl) starting material (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature. The crude enamine solution can often be used directly in the next step without isolation.
Step 2: Reductive Cyclization to this compound
-
Cool the crude enamine solution from Step 1 in an ice bath.
-
Slowly add a solution of the chosen reducing agent (e.g., an aqueous solution of titanium (III) chloride, ~12 eq) to the reaction mixture while maintaining the internal temperature below 25 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and continue to monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral to basic.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
Technical Support Center: Purity Assessment of 4-Methyl-1H-indol-6-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 4-Methyl-1H-indol-6-amine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is often used for routine purity checks and quantification of non-volatile impurities. GC-MS is suitable for volatile impurities and may require derivatization of the analyte to improve its chromatographic behavior. Quantitative NMR (qNMR) serves as an excellent orthogonal method for obtaining a highly accurate, direct measure of purity without the need for a specific reference standard of the analyte itself.
Q2: What are the potential impurities I should be aware of during the purity analysis of this compound?
A2: Potential impurities largely depend on the synthetic route. A common pathway to this compound involves the reduction of a nitro precursor, such as 4-methyl-6-nitro-1H-indole.[1][2] Therefore, potential process-related impurities could include:
-
Unreacted starting materials: 4-methyl-6-nitro-1H-indole.
-
Intermediates from incomplete reduction: For example, nitroso or hydroxylamine derivatives.
-
Byproducts from side reactions: These can include isomers or degradation products formed during synthesis.
-
Residual solvents: Solvents used in the reaction and purification steps.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
A typical starting point for developing a reversed-phase HPLC (RP-HPLC) method for this compound is outlined below.
Proposed HPLC Method:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 280 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Troubleshooting Common HPLC Issues:
Q3: I am observing significant peak tailing for the main analyte peak. What could be the cause and how can I resolve it?
A3: Peak tailing is a common issue when analyzing basic compounds like amines on silica-based columns.[3][4][5]
-
Cause: Secondary interactions between the basic amine group of your analyte and acidic residual silanol groups on the stationary phase.[3][5]
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with the protonated amine.[6]
-
Use an End-Capped Column: Employ a column with end-capping, which shields the residual silanol groups.
-
Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active sites on the stationary phase.
-
Reduce Sample Load: Injecting a more dilute sample can mitigate tailing caused by mass overload.[7]
-
Q4: My baseline is noisy and drifting. What are the possible reasons and solutions?
A4: A noisy or drifting baseline can obscure small impurity peaks and affect integration accuracy.
-
Cause: Contaminated mobile phase, detector lamp issues, or column bleed.
-
Solutions:
-
Mobile Phase Preparation: Use high-purity solvents and freshly prepare the mobile phase. Degas the mobile phase before use to remove dissolved air.
-
System Flush: Flush the HPLC system with a strong solvent to remove any contaminants.
-
Detector Maintenance: Check the detector lamp's energy and replace it if it's nearing the end of its lifespan.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.
-
Q5: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?
A5: Ghost peaks are unexpected peaks that can appear in a chromatogram.
-
Cause: Contamination in the injection system, carryover from a previous injection, or impurities in the mobile phase.
-
Solutions:
-
Injector Cleaning: Clean the injector and syringe with a strong solvent.
-
Blank Injections: Run blank injections (mobile phase only) to see if the ghost peaks persist.
-
Fresh Mobile Phase: Prepare a fresh batch of mobile phase to rule out contamination.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity of the amine and indole N-H groups, derivatization is often necessary to improve the volatility and peak shape of this compound for GC-MS analysis.[8][9]
Proposed GC-MS Method with Derivatization:
| Parameter | Recommended Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Column | A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-550 |
Troubleshooting Common GC-MS Issues:
Q6: My derivatization reaction seems to be incomplete, leading to multiple peaks for the analyte. How can I improve the reaction efficiency?
A6: Incomplete derivatization is a frequent challenge.
-
Cause: Presence of moisture, insufficient reagent, or non-optimal reaction conditions.
-
Solutions:
-
Ensure Anhydrous Conditions: Moisture can quench the derivatization reagent. Dry your sample and solvents thoroughly before the reaction.
-
Optimize Reagent Ratio: Use a sufficient excess of the derivatization reagent. A molar ratio of at least 2:1 of BSTFA to active hydrogens is a good starting point.
-
Increase Reaction Time and Temperature: Heating the reaction mixture (e.g., at 70 °C for 30-60 minutes) can drive the reaction to completion.
-
Q7: I am observing poor peak shape and peak fronting. What are the potential causes?
A7: Poor peak shape can affect quantification.
-
Cause: Column overload, too high of an initial oven temperature, or issues with the injection.
-
Solutions:
-
Dilute the Sample: Injecting a less concentrated sample can prevent column overload.
-
Optimize Oven Program: A lower initial oven temperature can improve the focusing of the analyte at the head of the column.
-
Check Injection Technique: Ensure a fast and clean injection. For splitless injections, optimize the splitless time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a powerful tool for purity assessment. It relies on comparing the integral of a specific analyte proton signal to that of a certified internal standard.
Proposed qNMR Protocol:
| Parameter | Recommended Condition |
| Spectrometer | 500 MHz or higher for better signal dispersion |
| Internal Standard | A certified reference material with sharp, well-resolved peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone) |
| Solvent | A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆) |
| Acquisition Parameters | A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation. |
Troubleshooting Common qNMR Issues:
Q8: The calculated purity seems inaccurate. What are the common sources of error in qNMR?
A8: Accuracy in qNMR depends on careful experimental execution.
-
Cause: Inaccurate weighing, incomplete dissolution, signal overlap, or improper acquisition parameters.
-
Solutions:
-
Accurate Weighing: Use a calibrated analytical balance to weigh both the sample and the internal standard.
-
Complete Dissolution: Ensure both the analyte and the internal standard are completely dissolved in the NMR solvent. Sonication may be helpful.
-
Signal Selection: Choose well-resolved, non-overlapping signals for both the analyte and the internal standard for integration.
-
Sufficient Relaxation Delay: Use a long relaxation delay to ensure accurate integration.
-
Q9: I am seeing broad peaks in my NMR spectrum. What could be the reason?
A9: Broad peaks can make accurate integration difficult.
-
Cause: Sample aggregation, presence of paramagnetic impurities, or poor shimming.
-
Solutions:
-
Sample Concentration: Try a more dilute sample to reduce aggregation.
-
Sample Filtration: Filter the sample to remove any particulate matter.
-
Shimming: Carefully shim the spectrometer to improve the magnetic field homogeneity.
-
Data Presentation
Table 1: Comparison of Analytical Methods for Purity Assessment
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC | Separation based on polarity | High resolution, good for non-volatile impurities, widely available. | Requires a reference standard for quantification, potential for peak tailing with basic compounds. |
| GC-MS | Separation based on volatility and mass-to-charge ratio | High sensitivity, provides structural information from mass spectra. | May require derivatization for polar compounds, not suitable for non-volatile impurities. |
| qNMR | Signal intensity is directly proportional to the number of nuclei | Primary analytical method, does not require an analyte-specific reference standard, provides structural confirmation. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
Table 2: Hypothetical Purity Data for a Batch of this compound
| Analytical Method | Purity (%) |
| HPLC (Area %) | 98.5 |
| GC-MS (Area % after derivatization) | 98.2 |
| q¹H NMR (vs. internal standard) | 98.8 |
Experimental Protocols
Detailed HPLC Protocol:
-
Mobile Phase Preparation:
-
Solvent A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Solvent B: Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Solvent A and Solvent B to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
-
Chromatographic Conditions:
-
Use a C18 column (4.6 x 150 mm, 5 µm).
-
Set the column temperature to 30 °C.
-
Use a flow rate of 1.0 mL/min.
-
Set the UV detector to 280 nm.
-
Use a gradient elution starting from 10% B to 90% B over 20 minutes.
-
-
Data Analysis:
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
-
Detailed GC-MS with Derivatization Protocol:
-
Sample Preparation:
-
Accurately weigh about 1 mg of this compound into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Use an HP-5ms column (30 m x 0.25 mm, 0.25 µm).
-
Set the injector temperature to 280 °C.
-
Use the following oven temperature program: hold at 100 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Set the MS to scan from m/z 40 to 550.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound and any impurity peaks. Calculate the purity based on the peak area percentages.
-
Detailed q¹H NMR Protocol:
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and about 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Add a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Ensure complete dissolution by vortexing or gentle sonication.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds).
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and IS = internal standard.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Synthetic Routes for 4-Methyl-1H-indol-6-amine
Introduction
4-Methyl-1H-indol-6-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted indole scaffold is a key feature in a variety of pharmacologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in the pharmaceutical sciences. This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of this compound: the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. The comparison focuses on the number of steps, potential yields, reaction conditions, and the accessibility of starting materials.
Route 1: Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis is a versatile method for preparing indoles from o-nitrotoluenes.[1] This route involves the formation of an enamine from a suitably substituted o-nitrotoluene, followed by a reductive cyclization to construct the indole ring. For the synthesis of this compound, a plausible starting material is 3-methyl-2,5-dinitrotoluene.
Overall Reaction Scheme:
The synthesis proceeds in two main steps from the o-nitrotoluene precursor:
-
Enamine Formation: The acidic benzylic protons of 3-methyl-2,5-dinitrotoluene react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a β-dimethylamino-2,5-dinitrostyrene derivative.
-
Reductive Cyclization: Both nitro groups are reduced, followed by cyclization and elimination of dimethylamine to yield the final product. Common reducing agents include catalytic hydrogenation (e.g., Pd/C, Raney nickel) or chemical reducing agents like tin(II) chloride.[2]
Advantages:
-
Generally high-yielding reactions.[1]
-
Milder reaction conditions compared to the classical Fischer indole synthesis.[1]
-
The starting o-nitrotoluenes can often be synthesized or are commercially available.[1]
Disadvantages:
-
The synthesis of the specific starting material, 3-methyl-2,5-dinitrotoluene, may require multiple steps.
-
The enamine intermediates can be unstable.
Experimental Protocol: Key Steps
Step 1: Enamine Formation from 3-methyl-2,5-dinitrotoluene
-
A mixture of 3-methyl-2,5-dinitrotoluene (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) in anhydrous dimethylformamide (DMF) is heated at 110 °C for 12-18 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting crude enamine is purified by column chromatography on silica gel.
Step 2: Reductive Cyclization to this compound
-
The purified enamine (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount of Palladium on carbon (10 mol% Pd/C) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
Logical Diagram for Leimgruber-Batcho Synthesis
Caption: Leimgruber-Batcho synthesis pathway.
Route 2: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[3] For the synthesis of this compound, a plausible route starts with the preparation of (3-methyl-5-nitrophenyl)hydrazine from 3-methyl-5-nitroaniline.
Overall Reaction Scheme:
This multi-step synthesis can be summarized as follows:
-
Hydrazine Synthesis: 3-methyl-5-nitroaniline is converted to its corresponding diazonium salt, which is then reduced to (3-methyl-5-nitrophenyl)hydrazine.
-
Hydrazone Formation: The synthesized hydrazine is condensed with pyruvic acid to form the corresponding hydrazone.
-
Fischer Cyclization: The hydrazone undergoes acid-catalyzed cyclization, typically using a strong acid like polyphosphoric acid (PPA), to yield 4-methyl-6-nitro-1H-indole-2-carboxylic acid.[4]
-
Decarboxylation: The carboxylic acid is removed by heating to give 4-methyl-6-nitro-1H-indole.
-
Nitro Group Reduction: The final step is the reduction of the nitro group to an amine, yielding this compound.
Advantages:
-
A well-established and reliable method for indole synthesis.[3]
-
The starting materials are often readily available.
Disadvantages:
-
Requires strongly acidic conditions and often high temperatures.[3]
-
Can result in regioisomeric mixtures if unsymmetrical ketones are used.
-
The multi-step nature of this specific pathway can lead to lower overall yields.
Experimental Protocol: Key Steps
Step 1 & 2: Synthesis of (3-methyl-5-nitrophenyl)hydrazone of Pyruvic Acid
-
3-methyl-5-nitroaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C.
-
A solution of sodium nitrite (1.05 eq) in water is added dropwise while maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then added to a cold solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid. The precipitated hydrazine hydrochloride is filtered and dried.
-
The (3-methyl-5-nitrophenyl)hydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) are stirred in ethanol at room temperature for 2-4 hours to form the hydrazone, which often precipitates from the solution and can be collected by filtration.
Step 3 & 4: Fischer Cyclization and Decarboxylation
-
The dried hydrazone (1.0 eq) is added portion-wise to preheated polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone) at 100-120 °C.
-
The mixture is stirred at this temperature for 30-60 minutes.
-
The reaction mixture is cooled and poured onto crushed ice, and the precipitated solid is collected by filtration. This crude product is 4-methyl-6-nitro-1H-indole-2-carboxylic acid.
-
The crude carboxylic acid is heated in quinoline with a catalytic amount of copper powder at 200-220 °C until carbon dioxide evolution ceases.
-
The reaction mixture is cooled, and the product is extracted with an organic solvent and purified by column chromatography to give 4-methyl-6-nitro-1H-indole.
Step 5: Reduction of 4-methyl-6-nitro-1H-indole
-
To a solution of 4-methyl-6-nitro-1H-indole (1.0 eq) in ethanol and concentrated hydrochloric acid, tin(II) chloride dihydrate (4.0-5.0 eq) is added.
-
The mixture is heated at reflux for 1-2 hours.
-
The reaction is cooled, and the pH is adjusted to be basic with a sodium hydroxide solution.
-
The product is extracted with ethyl acetate, and the organic layer is dried and concentrated.
-
Purification by column chromatography yields this compound.
Logical Diagram for Fischer Indole Synthesis
Caption: Fischer indole synthesis pathway.
Comparative Data Summary
| Feature | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis |
| Number of Steps | 2 (from o-nitrotoluene) | 5 (from aniline) |
| Starting Material | 3-methyl-2,5-dinitrotoluene | 3-methyl-5-nitroaniline |
| Key Reagents | DMF-DMA, H₂/Pd/C | NaNO₂, SnCl₂, Pyruvic Acid, PPA |
| Reaction Conditions | Moderate temperatures, neutral pH | Low to high temperatures, strongly acidic |
| Overall Yield | Potentially higher | Generally moderate to low |
| Scalability | Good | Moderate |
| Key Challenges | Synthesis of substituted o-nitrotoluene | Harsh conditions, multiple steps |
Conclusion
Both the Leimgruber-Batcho and Fischer indole syntheses offer viable pathways to this compound. The Leimgruber-Batcho route is more convergent and likely to provide a higher overall yield under milder conditions, provided that the starting 3-methyl-2,5-dinitrotoluene is accessible. The Fischer indole synthesis, while being a longer and more classical route involving harsh conditions, utilizes more readily available starting materials. The choice between these two routes will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's tolerance for multi-step procedures and harsh reagents. For larger scale and more efficient synthesis, developing a robust preparation for the o-nitrotoluene precursor for the Leimgruber-Batcho synthesis would be the more advantageous approach.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Structure-Activity Relationship (SAR) of Indole-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural resemblance to tryptophan allows indole derivatives to interact with a wide range of biological targets, including protein kinases, which are crucial regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of the structure-activity relationships (SAR) of indole derivatives as kinase inhibitors, with a focus on analogs related to the 4-Methyl-1H-indol-6-amine scaffold. While specific comprehensive SAR studies on a series of this compound derivatives are not extensively available in the public domain, we can infer potential SAR trends by examining related indole-based kinase inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro activity of various indole derivatives against different cancer cell lines and protein kinases. This data, compiled from multiple studies, highlights how substitutions on the indole ring influence their biological potency.
| Compound ID | Core Scaffold | R1 | R2 | R3 | Target Cell Line/Kinase | IC50 (µM) |
| 1a | 1H-Indole-6-carboxylate | H | H | -C(S)NH-Ph | HepG2 | >50 |
| 1b | 1H-Indole-6-carboxylate | H | H | -C(S)NH-(4-NO2-Ph) | HepG2 | 21.43 ± 1.21 |
| 2a | Pyrazole-Indole Hybrid | Phenylamino | H | Phenyl | HepG2 | 6.1 ± 1.9[2] |
| 2b | Pyrazole-Indole Hybrid | Phenylamino | H | 4-Methylphenyl | HepG2 | 7.9 ± 1.9[2] |
| 3a | 9H-pyrimido[4,5-b]indol-4-amine | 6-NO2 | H | H | DYRK1A | 2.2 |
| 3b | 9H-pyrimido[4,5-b]indol-4-amine | 6-NO2 | H | H | CK1δ/ε | 5.3 |
Note: The presented data is a selection from various research articles and is intended for comparative purposes. Direct comparison of absolute IC50 values between different studies should be done with caution due to variations in experimental conditions.
Structure-Activity Relationship Insights
Based on the available literature on indole derivatives as kinase inhibitors, several key SAR trends can be identified:
-
Substitution at the 6-position: The nature of the substituent at the 6-position of the indole ring is critical for activity. As seen in the indole-6-carboxylate series (compounds 1a and 1b), the introduction of a substituted carbothioamide group significantly enhances cytotoxic activity against HepG2 cells. This suggests that this position can be modified to tune the potency and selectivity of the compounds.
-
Hybrid Molecules: The fusion of the indole scaffold with other heterocyclic rings, such as pyrazole (compounds 2a and 2b), can lead to potent anticancer agents.[2] In these hybrids, the substituents on the pyrazole ring and the nature of the linkage to the indole moiety play a crucial role in determining the activity.[2]
-
Annulated Indole Systems: The construction of fused ring systems, such as the pyrimido[4,5-b]indole core (compounds 3a and 3b), has been shown to yield potent kinase inhibitors. The position of the nitrogen atoms in the pyrimidine ring and the substituents on the indole part of the tricycle are key determinants of their inhibitory profile against kinases like DYRK1A and CK1.
-
Role of the 4-Methyl Group: While specific data for this compound derivatives is limited, the introduction of a methyl group at the 4-position of the indole ring could have several effects. It may enhance binding to the target protein through favorable hydrophobic interactions. Additionally, it could influence the overall conformation of the molecule, potentially locking it into a more active binding pose. However, steric hindrance could also occur, depending on the topology of the kinase's active site. Further experimental studies are required to elucidate the precise impact of the 4-methyl substituent.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of potential drug candidates. Below are generalized protocols for key experiments typically performed in SAR studies of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.[3]
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the test compound solution to the wells of the microplate.
-
Add 10 µL of a 2X kinase-substrate solution (containing the recombinant kinase and its specific substrate in kinase assay buffer) to each well.
-
Initiate the kinase reaction by adding 10 µL of a 2X ATP solution (in kinase assay buffer) to each well. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and initiates a luciferase-based reaction that produces a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The amount of luminescence is directly proportional to the amount of ADP produced and reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line(s) of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway
The following diagram illustrates a simplified Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for indole-based kinase inhibitors. These pathways are crucial for regulating cell growth, proliferation, and survival, and their aberrant activation is a frequent event in cancer.
A simplified Receptor Tyrosine Kinase (RTK) signaling cascade and a potential point of inhibition.
Experimental Workflow
The diagram below outlines a general workflow for the screening and characterization of novel kinase inhibitors, from initial compound synthesis to the identification of lead candidates.
A general workflow for the discovery and development of novel kinase inhibitors.
References
In Vitro Assay Validation for 4-Methyl-1H-indol-6-amine Derivatives: A Comparative Guide
This guide provides a comprehensive comparison of in vitro assay performance for a representative 4-Methyl-1H-indol-6-amine derivative against other established indole-based kinase inhibitors. The experimental data presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the evaluation of novel kinase inhibitors.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of the representative this compound derivative and other indole-based kinase inhibitors was assessed against a panel of cancer-relevant kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in the table below. Lower IC50 values are indicative of higher potency.[1]
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| This compound Derivative (Hypothetical) | VEGFR2 | 15 | Biochemical (ADP-Glo) |
| BRAF | 50 | Biochemical (ADP-Glo) | |
| Aurora Kinase B | 100 | Biochemical (ADP-Glo) | |
| Sunitinib | VEGFR2 | 2 | Cell-based |
| Axitinib | VEGFR2 | 0.2 | Cell-free |
| Vemurafenib | BRAF (V600E) | 31 | Biochemical |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.[1]
Materials:
-
Recombinant human kinase (e.g., VEGFR2, BRAF, Aurora Kinase B)
-
Kinase-specific substrate
-
ATP
-
Test compounds (this compound derivative and reference inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate buffer (e.g., kinase buffer with ≤1% DMSO).
-
Kinase Reaction:
-
Add 2.5 µL of 4x test compound dilution to the wells of a 384-well plate.
-
Add 5 µL of 2x kinase/substrate mixture.
-
Initiate the reaction by adding 2.5 µL of 4x ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HUVEC for VEGFR2, A375 for BRAF)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Western Blot for Target Engagement
Western blotting is used to detect the phosphorylation status of downstream targets of a specific kinase, providing a measure of the inhibitor's target engagement within a cellular context.[2]
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.
Caption: Workflow for the in vitro biochemical kinase inhibition assay.
Caption: General workflow for cell-based assay validation.
References
Comparative Docking Studies of Indole Derivatives with Protein Kinases: An Insight into Potential Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of docking studies of various indole derivatives with protein kinases. It is important to note that a direct study on 4-Methyl-1H-indol-6-amine derivatives was not found in the available literature. Therefore, this guide utilizes data from structurally related indole compounds to provide insights into the potential interactions and inhibitory activities against key protein kinases implicated in cancer. The presented data serves as a valuable reference for structure-activity relationship (SAR) studies and the rational design of novel kinase inhibitors based on the indole scaffold.
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide compares the docking studies of various substituted indole derivatives against two prominent receptor tyrosine kinases: Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
Quantitative Data Summary
The following tables summarize the in-silico and in-vitro data for different indole derivatives targeting EGFR and VEGFR-2. These tables provide a clear comparison of their potential efficacy.
Table 1: Docking Scores and In-Vitro Activity of Indole Derivatives Against EGFR
| Compound ID | Substitution Pattern | Target PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | In-Vitro IC50 (nM) | Reference |
| IM_23 | Indole-3-Mannich base | 6LUD | Not Specified | Met793, Lys745 | Prominent Activity | [1][2] |
| IM_45 | Indole-3-Mannich base | 6LUD | Not Specified | Not Specified | Prominent Activity | [1][2] |
| HD05 | Pyrazolinyl-indole | 2J5F | Not Specified | Not Specified | Significant Activity (Leukemia) | [3] |
| 4f | Indole-aminoquinazoline hybrid | Not Specified | -8.27 (Binding Free Energy) | Not Specified | 52.5 | [4] |
| 4g | Indole-aminoquinazoline hybrid | Not Specified | -8.11 (Binding Free Energy) | Not Specified | 40.7 | [4] |
Table 2: Docking Scores and In-Vitro Activity of Indole Derivatives Against VEGFR-2
| Compound ID | Substitution Pattern | Target PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | In-Vitro IC50 (µM) | Reference |
| 18b | Indole derivative | Not Specified | Not Specified | Glu885, Asp1046 | 0.07 | [5] |
| Compound 7 | 1H-indole derivative | 2OH4 | -40.38 (Total Precise Energy) | Cys917, Arg1049, Glu883, Asp1044 | Not Specified | [6] |
| Sorafenib (Reference) | - | Not Specified | Not Specified | - | 0.09 | [5] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. The following sections outline the typical protocols used in the cited studies for molecular docking and in-vitro kinase inhibition assays.
Molecular Docking Protocol
Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a ligand to a target protein. A typical protocol involves:
-
Protein Preparation: The three-dimensional crystal structure of the target protein kinase (e.g., EGFR, VEGFR-2) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein is energy minimized to correct any structural inconsistencies.
-
Ligand Preparation: The 2D structures of the indole derivatives are drawn using chemical drawing software and then converted to 3D structures. The ligands are energy minimized to obtain a stable conformation.
-
Grid Generation: A binding site is defined on the protein, usually centered on the ATP-binding pocket where most kinase inhibitors act. A grid box is generated around this site to define the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, GOLD, Glide) is used to systematically search for the best binding poses of the ligand within the defined grid.[2][3] The program scores the different poses based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol).
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues, are examined to understand the structural basis of binding.[5][6]
In-Vitro Kinase Inhibition Assay Protocol
In-vitro kinase assays are performed to experimentally measure the inhibitory activity of the synthesized compounds against the target protein kinase. A common method is:
-
Reagents and Materials: Recombinant human kinase enzyme, a specific substrate peptide, ATP (adenosine triphosphate), and the test compounds (indole derivatives) are required.
-
Assay Procedure: The kinase reaction is initiated by mixing the kinase, substrate, and ATP in a suitable buffer. The test compounds are added at various concentrations to determine their effect on the enzyme's activity.
-
Detection of Kinase Activity: The phosphorylation of the substrate by the kinase is measured. This can be done using various methods, such as radioisotope-based assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.
-
Data Analysis: The percentage of kinase inhibition by the compound at each concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is then determined by plotting the inhibition data against the compound concentration.[4][5]
Visualizations
Signaling Pathway
The following diagram illustrates a simplified protein kinase signaling pathway, highlighting the central role of kinases like EGFR and VEGFR-2 in transmitting extracellular signals to the cell nucleus, ultimately regulating cellular processes like proliferation and survival.
Caption: A simplified receptor tyrosine kinase signaling pathway.
Experimental Workflow
The diagram below outlines the typical workflow for a molecular docking study, from target selection to the analysis of potential lead compounds.
Caption: A typical workflow for a molecular docking study.
References
- 1. rjptonline.org [rjptonline.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors [mdpi.com]
- 4. Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Methyl-1H-indol-6-amine Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of kinase inhibitors is vast, yet their clinical success hinges on a delicate balance between on-target efficacy and off-target effects. This guide provides a comprehensive framework for evaluating the cross-reactivity profiles of investigational compounds based on the 4-Methyl-1H-indol-6-amine scaffold. By presenting objective, data-driven comparisons and detailed experimental methodologies, this document aims to empower researchers to make informed decisions in the critical early stages of drug discovery.
Comparative Kinase Selectivity Profiles
Understanding the selectivity of a kinase inhibitor is paramount. A broad kinase panel screening provides a quantitative measure of a compound's potency against its intended target versus a wide array of other kinases. Due to the limited availability of public data for the specific this compound scaffold, this section presents illustrative data from a representative indole-based kinase inhibitor, "Compound X," to demonstrate how such data is typically presented. This data is modeled on findings for structurally related compounds and serves as a template for analysis.
Table 1: Kinase Inhibition Profile of Representative Indole-Based Compound X
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| Primary Target A | 98% | 15 | Tyrosine Kinase |
| Off-Target 1 | 85% | 250 | Serine/Threonine Kinase |
| Off-Target 2 | 72% | 800 | Tyrosine Kinase |
| Off-Target 3 | 65% | >1000 | Serine/Threonine Kinase |
| Off-Target 4 | 51% | >1000 | Atypical Kinase |
| ... | ... | ... | ... |
| Off-Target 300 | <10% | >10,000 | Various |
Note: This data is illustrative and intended to exemplify the presentation of kinase screening results.
Key Experimental Protocols
Accurate and reproducible experimental design is the bedrock of reliable cross-reactivity profiling. The following sections detail the methodologies for key experiments used to generate the type of data presented above.
In Vitro Kinase Profiling: Radiometric Assay
A common and direct method to assess kinase activity is through the measurement of phosphate incorporation from radiolabeled ATP onto a substrate.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, the specific substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The ATP concentration is often kept near the Km,ATP for each kinase to provide a more accurate measure of inhibitor affinity.[2]
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Competition Binding Assay (e.g., KINOMEscan™)
Competition binding assays offer a high-throughput method to quantify the binding affinity of a compound to a large number of kinases.
Objective: To determine the dissociation constant (Kd) for the interaction between a test compound and a panel of kinases.
Methodology: This assay format typically involves three key components: a kinase-tagged phage, an immobilized ligand that binds to the active site of the kinase, and the test compound.[3] The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase-tagged phage bound to the immobilized ligand is quantified, often using quantitative PCR (qPCR) of the phage DNA.[3] A lower amount of bound phage in the presence of the test compound indicates stronger binding of the compound to the kinase. Results are often reported as percent of control, where the control is a vehicle (e.g., DMSO) treated sample.[3]
Signaling Pathway Context
Indole-based compounds are known to target various signaling pathways implicated in diseases like cancer.[2][4][5] Understanding the context of these pathways is crucial for interpreting the potential biological consequences of both on-target and off-target inhibition. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[2][4]
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Cross-Reactivity Profiling
A systematic approach is essential for a thorough evaluation of a compound's selectivity. The following workflow outlines the key stages of cross-reactivity profiling.
Caption: A typical workflow for kinase inhibitor cross-reactivity profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Compound: A Comparative Guide for 4-Methyl-1H-indol-6-amine Against Known Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the potential of the novel compound 4-Methyl-1H-indol-6-amine as a kinase inhibitor. As there is currently no publicly available data on the kinase inhibitory activity of this specific molecule, this document outlines a comprehensive benchmarking strategy against established kinase inhibitors, complete with detailed experimental protocols and data presentation templates.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The unique electronic and structural features of the indole ring allow for diverse interactions within the ATP-binding pocket of kinases. The subject of this guide, this compound, represents a novel chemical entity with the potential to exhibit inhibitory activity against one or more of the over 500 kinases in the human kinome. This guide proposes a systematic approach to characterize its activity and benchmark it against a panel of well-characterized kinase inhibitors.
Selection of Benchmark Kinase Inhibitors
To comprehensively assess the potential of this compound, a panel of established kinase inhibitors with diverse selectivity profiles should be employed. The selected inhibitors should cover different kinase families and are widely used as standards in kinase inhibitor profiling.
Table 1: Proposed Benchmark Kinase Inhibitors
| Compound | Target Kinase(s) | Class | Notes |
| Staurosporine | Broad Spectrum (non-selective) | Pan-Kinase Inhibitor | A natural product used as a positive control in many kinase assays due to its high potency against a wide range of kinases. |
| Dasatinib | BCR-ABL, SRC family, c-KIT, PDGFRβ | Multi-Kinase Inhibitor | An FDA-approved drug for chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). |
| Erlotinib | EGFR | Tyrosine Kinase Inhibitor | An FDA-approved drug for the treatment of non-small cell lung cancer and pancreatic cancer. |
| GDC-0941 | PI3Kα/δ/β/γ | PI3K Inhibitor | A potent and selective inhibitor of Class I PI3 kinases, important in cancer signaling pathways.[1] |
| Tozasertib (VX-680) | Aurora Kinase A/B/C | Serine/Threonine Kinase Inhibitor | A potent inhibitor of Aurora kinases, which are key regulators of mitosis. |
Experimental Protocols
A tiered approach is recommended for the experimental evaluation of this compound, starting with in vitro biochemical assays and progressing to cell-based and selectivity profiling.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This initial screen determines the direct inhibitory effect of the compound on purified kinase enzymes. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Protocol:
-
Reagents and Materials:
-
Purified recombinant kinases (e.g., a panel of representative tyrosine and serine/threonine kinases).
-
Kinase-specific peptide substrates and ATP.
-
This compound and benchmark inhibitors (dissolved in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega).
-
384-well white plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare a serial dilution of this compound and the benchmark inhibitors in the assay buffer.
-
Add the kinase, peptide substrate, and ATP to the wells of the 384-well plate.
-
Add the diluted compounds to the wells. Include controls with DMSO only (no inhibitor) and no enzyme.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and then measure the generated luminescence.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Cell-Based Phosphorylation Assay
This assay evaluates the ability of the compound to inhibit the activity of a target kinase within a cellular context. This can be done by measuring the phosphorylation of a known downstream substrate of the target kinase.
Protocol:
-
Reagents and Materials:
-
Cancer cell line known to have an activated kinase pathway (e.g., A431 for EGFR, K562 for BCR-ABL).
-
Cell culture medium and supplements.
-
This compound and benchmark inhibitors.
-
Growth factors (if required to stimulate the pathway).
-
Lysis buffer.
-
Antibodies specific for the phosphorylated and total forms of the target kinase or its substrate.
-
Western blotting or ELISA reagents.
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or benchmark inhibitors for a specific duration (e.g., 2 hours).
-
If necessary, stimulate the cells with a growth factor (e.g., EGF for EGFR) for a short period.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of the target protein by Western blot or ELISA using phospho-specific and total protein antibodies.
-
Quantify the band intensities or ELISA signal and calculate the cellular IC50 value.
-
Kinase Selectivity Profiling
To understand the specificity of this compound, it should be screened against a large panel of kinases. This is typically performed by specialized contract research organizations (CROs).
Protocol:
-
Submit this compound to a CRO for screening against a panel of several hundred kinases (e.g., the DiscoverX KINOMEscan™ panel).
-
The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM).
-
The results are reported as the percentage of inhibition for each kinase in the panel.
-
The data can be visualized as a kinome map to provide a global view of the compound's selectivity.
Data Presentation
The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.
Table 2: Hypothetical In Vitro Kinase Inhibition Data (IC50 in µM)
| Compound | Kinase A | Kinase B | Kinase C | Kinase D |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Staurosporine | 0.005 | 0.002 | 0.010 | 0.008 |
| Dasatinib | 0.001 | 0.005 | >10 | >10 |
| Erlotinib | >10 | >10 | 0.002 | >10 |
| GDC-0941 | >10 | >10 | >10 | 0.014 |
| Tozasertib | 0.006 | >10 | >10 | >10 |
Table 3: Hypothetical Cellular Potency Data (IC50 in µM)
| Compound | Cell Line X (Kinase A dependent) | Cell Line Y (Kinase C dependent) |
| This compound | [Insert Data] | [Insert Data] |
| Dasatinib | 0.002 | >10 |
| Erlotinib | >10 | 0.050 |
Visualizations
Diagrams illustrating key concepts and workflows are essential for clear communication of the benchmarking strategy.
Caption: A generic receptor tyrosine kinase signaling pathway.
Caption: Experimental workflow for kinase inhibitor benchmarking.
By following this comprehensive guide, researchers can systematically evaluate the potential of this compound as a kinase inhibitor and effectively compare its performance against established benchmarks in the field. This structured approach will generate the necessary data to inform decisions on the future development of this novel compound.
References
A Head-to-Head Comparison of Indole Scaffolds in Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its versatility allows for extensive chemical modification, leading to the development of potent therapeutic agents. This guide provides a comparative analysis of different indole-based scaffolds—specifically the classical indole, 7-azaindole, and spirooxindole—in the context of anticancer drug design. We will delve into their performance in key biological assays, supported by experimental data, and visualize the complex cellular pathways they modulate.
The Privileged Indole Scaffold and Its Variants
Indole, a bicyclic aromatic heterocycle, is a "privileged" structure in drug discovery due to its ability to interact with a variety of biological targets.[1] By modifying the core indole structure, medicinal chemists can fine-tune the pharmacological properties of a compound. Two notable variations are 7-azaindole, where a nitrogen atom replaces a carbon in the benzene ring, and spirooxindole, which features a spirocyclic center at the 3-position of an oxindole core. These subtle structural changes can lead to significant differences in biological activity, selectivity, and physicochemical properties.[2][3]
Comparative Analysis of Anticancer Activity
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Indole, 7-Azaindole, and Spirooxindole Derivatives Against Various Cancer Cell Lines
| Scaffold Type | Compound Example | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Indole | Arylthioindole Derivative | Tubulin Polymerization Inhibitor | MCF-7 (Breast) | 0.052 | [4] |
| 3-Aroylindole Derivative | Tubulin Polymerization Inhibitor | A549 (Lung) | 2.4 | [5] | |
| Indole-Benzimidazole Conjugate | Tubulin Polymerization Inhibitor | DU-145 (Prostate) | 0.54 | [5] | |
| 7-Azaindole | 7-Azaindole Derivative (CM01) | Microtubule Depolymerizing Agent | HCT116 (Colon) | 0.8 | [6] |
| 7-Azaindole Derivative (CM02) | Microtubule Depolymerizing Agent | HCT116 (Colon) | 0.7 | [6] | |
| 7-Azaindole Derivative (4f) | Not Specified | MCF-7 (Breast) | 5.781 | [7] | |
| 7-Azaindole Derivative (4f) | Not Specified | HepG2 (Liver) | 8.077 | [7] | |
| Spirooxindole | Di-spirooxindole (4b) | MDM2 Inhibitor | PC3 (Prostate) | 3.7 | [4] |
| Di-spirooxindole (4i) | MDM2 Inhibitor | MDA-MB-231 (Breast) | 7.63 | [4] | |
| Spirooxindole-Pyrrolidine (5f) | Not Specified | A549 (Lung) | 1.2 | [8] | |
| Spirooxindole-Pyrrolidine (5e) | Not Specified | A549 (Lung) | 3.48 | [8] |
Note: The presented IC50 values are for specific derivatives and not the parent scaffolds themselves. Direct comparison should be made with caution as the substituents on the core scaffolds and the experimental conditions may vary between studies.
Key Mechanistic Insights
Many indole-based anticancer agents exert their effects by targeting critical cellular machinery involved in cell division and survival. Two of the most well-documented mechanisms are the inhibition of tubulin polymerization and the modulation of the PI3K/Akt/mTOR signaling pathway.
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for the formation of the mitotic spindle during cell division.[6] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Both indole and 7-azaindole derivatives have been shown to be potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[4][6] This leads to mitotic arrest and subsequent apoptosis in cancer cells.
Table 2: Comparative Tubulin Polymerization Inhibition (IC50 in µM)
| Scaffold Type | Compound Example | IC50 (µM) | Reference |
| Indole | Arylthioindole Derivative (4) | 2.0 | [4] |
| 6-Heterocyclyl-1H-indole (1k) | 0.58 | [5] | |
| Indole-Benzimidazole Conjugate (9) | 1.5 | [5] | |
| 7-Azaindole | Not specified | Dose-dependent inhibition | [6] |
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[9] Its hyperactivation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[10] Indole-3-carbinol (I3C) and its dimeric product, 3,3'-diindolylmethane (DIM), found in cruciferous vegetables, are natural indole compounds known to inhibit this pathway. Synthetic indole derivatives have also been designed to target key kinases within this pathway, such as PI3K, Akt, and mTOR.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, it is crucial to understand the experimental protocols used for their generation. Below are detailed methodologies for the key assays cited in this guide.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the log of the compound concentration.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization is monitored by an increase in turbidity (light scattering) as microtubules are formed.
Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.
-
Reaction Mixture: In a 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 value is the concentration of the inhibitor that reduces the rate or extent of tubulin polymerization by 50% compared to the control.
Visualizing the Molecular Landscape
To better understand the complex processes modulated by indole scaffolds, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a general workflow in indole-based drug discovery.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole scaffolds.
Caption: A generalized workflow for indole-based drug discovery and development.
Conclusion
The indole scaffold and its derivatives, including 7-azaindole and spirooxindole, represent a rich source of novel anticancer agents. While direct, comprehensive comparative data across these scaffolds is still emerging, the available evidence highlights their potential to target key cancer-related pathways with high potency. The choice of a specific indole scaffold in drug design will ultimately depend on the desired target, selectivity profile, and physicochemical properties. Future research focused on the systematic head-to-head comparison of these privileged structures will undoubtedly accelerate the development of the next generation of indole-based cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosolveit.de [biosolveit.de]
- 6. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dispendix.com [dispendix.com]
Comparative Pharmacokinetic Profile of Novel Indole-Based EZH2 Inhibitors
A detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of two structurally related 4-amino-1H-indole analogs, CPI-1205 and its precursor, reveals key insights into their potential as therapeutic agents. This guide provides a comprehensive comparison of their pharmacokinetic profiles, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.
In the landscape of epigenetic drug discovery, the development of potent and selective inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in various cancers, is of significant interest. The pharmacokinetic properties of these inhibitors are critical to their clinical success. This guide focuses on a comparative analysis of two indole-based EZH2 inhibitors: the clinical candidate (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205) and its precursor, a related 1H-indole-3-carboxamide analog.
Pharmacokinetic Profile Comparison
The following table summarizes the key pharmacokinetic parameters of CPI-1205 and its precursor compound following oral and intravenous administration in preclinical models. This data highlights the impact of structural modifications on the absorption, distribution, metabolism, and excretion of these compounds.
| Parameter | CPI-1205 (Analog 1) | 1H-indole-3-carboxamide Precursor (Analog 2) |
| Route of Administration | Oral (p.o.) / Intravenous (i.v.) | Oral (p.o.) / Intravenous (i.v.) |
| Dose (mg/kg) | 100 (p.o.) / 1 (i.v.) | Not Specified |
| Cmax (ng/mL) | 1100 (p.o.) | Not Specified |
| Tmax (h) | 2 (p.o.) | Not Specified |
| t1/2 (h) | 4.4 (i.v.) | Not Specified |
| AUC (ng·h/mL) | 7100 (p.o.) / 490 (i.v.) | Not Specified |
| Bioavailability (%) | 14.5 | 0.09 (rat), 0.12 (dog)[1] |
| Clearance (mL/min/kg) | 34 (i.v.) | Not Specified |
| Volume of Distribution (L/kg) | 12 (i.v.) | Not Specified |
Data for CPI-1205 was obtained from studies in mice.[1]
Experimental Protocols
The pharmacokinetic data presented in this guide were obtained through standard preclinical in vivo studies. The following is a generalized description of the methodologies typically employed.
In Vivo Pharmacokinetic Studies in Mice:
Male Balb/C mice were used for the pharmacokinetic evaluation of CPI-1205. For intravenous administration, the compound was formulated in a solution of 5:25:70 DMA/PEG400/20% SBECD and administered at a dose of 1 mg/kg. For oral administration, the compound was formulated in 0.5% methyl cellulose (adjusted to pH 3) and administered at a dose of 100 mg/kg to fasted mice. Blood samples were collected at various time points post-administration. Plasma was separated by centrifugation and the concentrations of the parent drug were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were then calculated using non-compartmental analysis.[1]
Pharmacokinetic Studies of the Precursor:
While specific details for the precursor are limited in the provided search results, it was noted to have very low oral bioavailability in rats (0.09%) and dogs (0.12%)[1]. This suggests that it was likely evaluated using similar preclinical models and bioanalytical methods as CPI-1205.
Signaling Pathway and Experimental Workflow
The development of EZH2 inhibitors like CPI-1205 is aimed at modulating epigenetic pathways involved in cancer. The following diagram illustrates a simplified signaling pathway and the general workflow for evaluating such compounds.
Caption: Simplified EZH2 signaling pathway and drug discovery workflow for EZH2 inhibitors.
Conclusion
The comparative analysis of CPI-1205 and its precursor demonstrates a significant improvement in oral bioavailability, a critical parameter for a successful oral drug candidate. The structural modifications leading to CPI-1205 resulted in a compound with a more favorable pharmacokinetic profile, highlighting the importance of structure-activity and structure-property relationships in drug design. The provided experimental protocols offer a foundational understanding of the methods used to generate such crucial data in the preclinical development of novel therapeutics. This guide serves as a valuable resource for researchers aiming to develop next-generation epigenetic modulators.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-Methyl-1H-indol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of 4-Methyl-1H-indol-6-amine. The following procedures are based on established best practices for the disposal of hazardous chemical waste and information from safety data sheets (SDS) of structurally similar indole compounds. Adherence to these guidelines is paramount for ensuring personnel safety and environmental protection.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The guidance provided below is based on the known hazards of structurally related indole derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and obtain the specific SDS from your chemical supplier for definitive disposal instructions.
Core Principle: Hazardous Waste Management
This compound, like other indole derivatives, must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams. Improper disposal can lead to environmental contamination and potential harm to aquatic life.[1][2]
Regulatory Compliance
Disposal procedures must strictly adhere to all local, state, and federal regulations governing hazardous waste. It is the responsibility of the chemical waste generator to ensure full compliance. Always engage with your institution's EHS department to understand the specific requirements applicable to your location.[3]
Hazard Profile and Safety Data
Before handling for disposal, it is essential to be aware of the potential hazards associated with this compound, based on similar compounds. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.
Summary of Potential Hazards (based on related indole compounds)
| Hazard Classification | Description | GHS Precautionary Statements (Examples) |
| Acute Oral Toxicity | Harmful if swallowed.[1] | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] |
| Acute Dermal Toxicity | Toxic in contact with skin.[1] | P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor.[1] |
| Eye Irritation | Causes serious eye irritation.[1][4] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Aquatic Hazard | Very toxic to aquatic life.[1] | P273: Avoid release to the environment.[1] |
Step-by-Step Disposal Protocol
The following procedure outlines the protocol for the safe disposal of this compound.
Experimental Protocol: Waste Segregation and Disposal
Objective: To safely collect, label, and prepare this compound waste for collection by an approved hazardous waste management service.
Materials:
-
Designated hazardous waste container (chemically compatible)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified in the SDS or by your EHS department
-
Fume hood
Procedure:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unreacted compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, gloves, absorbent paper).[2]
-
Segregate waste based on its physical state (solid or liquid) into separate, appropriate hazardous waste containers.[2]
-
-
Container Management:
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.[2]
-
Clearly write the full chemical name: "this compound".
-
List all other components of the waste mixture, including solvents, with their approximate percentages.
-
Mark the appropriate hazard warnings on the label (e.g., "Toxic," "Harmful," "Environmental Hazard").[2]
-
-
Storage:
-
Store the labeled, sealed waste container in a designated satellite accumulation area (SAA) or a main hazardous waste storage area, as directed by your institution's policies.[2][5]
-
The storage area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[2][3]
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.[3]
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and validated protocol.
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
This structured approach ensures that all safety and regulatory requirements are met, minimizing risks to personnel and the environment. Always prioritize safety and compliance when handling and disposing of chemical waste.
References
Essential Safety and Operational Guide for Handling 4-Methyl-1H-indol-6-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methyl-1H-indol-6-amine. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure safe handling in a laboratory setting.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn to protect against splashes and airborne particles.[1][2] |
| Skin Protection | A lab coat or chemical-resistant apron, along with full-length pants and closed-toe shoes, is required to prevent skin contact.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Gloves should be inspected before use and changed immediately if contaminated.[1][6] |
| Respiratory Protection | In poorly ventilated areas or when there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1][7][8] |
Operational Plan for Handling
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2][7] A certified chemical fume hood is the preferred designated area for all weighing and transfer operations.
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][2]
Handling Procedures
-
Pre-Handling: Thoroughly review the available safety information for similar compounds before beginning any work.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]
-
Avoid Inhalation: Do not breathe in dust, fumes, or vapors.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2]
Storage
-
Container: Store the compound in a tightly sealed, properly labeled container.[2][3]
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][9]
Disposal Plan
Contaminated materials and waste must be handled and disposed of according to institutional and local regulations for hazardous chemical waste.
-
Waste Collection: Collect all waste material, including contaminated gloves, weigh boats, and paper towels, in a designated and properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal: Dispose of the chemical waste through your institution's environmental health and safety office. Do not dispose of this compound down the drain or in the regular trash.[2]
Experimental Workflow and Safety Relationships
The following diagrams illustrate the standard workflow for handling this compound and the logical relationship between the potential hazards and the required personal protective equipment.
Caption: Workflow for handling this compound.
Caption: Relationship between hazards and protective equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
